Product packaging for 2,6-Dimethylquinolin-5-amine(Cat. No.:CAS No. 116632-59-8)

2,6-Dimethylquinolin-5-amine

Cat. No.: B1309750
CAS No.: 116632-59-8
M. Wt: 172.23 g/mol
InChI Key: SSJOWWYMHNQEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dimethylquinolin-5-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B1309750 2,6-Dimethylquinolin-5-amine CAS No. 116632-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJOWWYMHNQEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407669
Record name 2,6-Dimethyl-quinolin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-59-8
Record name 2,6-Dimethyl-quinolin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 2,6-Dimethylquinolin-5-amine is limited. This guide provides a comprehensive overview of the chemical properties of the parent compound, 2,6-Dimethylquinoline , as a foundational reference. Inferred properties for the 5-amino derivative are noted as such and should be considered theoretical.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the chemical and physical properties of 2,6-Dimethylquinoline and its relationship to the less-documented this compound.

Core Chemical Properties

The introduction of a primary amine group at the 5-position of the 2,6-dimethylquinoline scaffold is expected to significantly influence its physicochemical properties. The amine group will likely increase the polarity, hydrogen bonding capacity, and basicity of the molecule compared to the parent compound.

The following table summarizes the available quantitative data for 2,6-Dimethylquinoline.

PropertyValueReferences
Molecular Formula C₁₁H₁₁N[1][2][3]
Molecular Weight 157.21 g/mol [2][4]
CAS Number 877-43-0[1][5][2][3]
Appearance White to pale cream or light brown crystalline powder[5][2][3]
Melting Point 55.0 - 61.0 °C[5][3]
Boiling Point 266 - 267 °C[5][4]
pKa 5.46 (at 25°C)[2]
SolventSolubilityInferred Rationale
WaterLowThe hydrophobic nature of the dimethylquinoline core limits aqueous solubility.
EthanolSolubleThe compound's aromatic nature allows for favorable interactions.
AcetoneSolubleGood solubility is expected due to the polarity of the solvent.

For this compound, the presence of the amine group is expected to increase its solubility in polar solvents, particularly under acidic conditions where the amine can be protonated.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of quinoline derivatives. The following table outlines the key spectral data for 2,6-Dimethylquinoline.

Spectroscopic TechniqueKey Features and DataReferences
¹H NMR Data available in various databases.[6]
¹³C NMR Spectral data has been reported.[6][7]
Infrared (IR) Spectroscopy Conforms to the structure.[3]
Mass Spectrometry (MS) Data is available for the parent compound.[6]

Biological and Pharmacological Context

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[8] The parent compound, 2,6-Dimethylquinoline, has been identified as a potential inhibitor of cytochrome P450 1A2 activity and has been used in in-vitro studies of the CYP2B6 enzyme.[1][4]

The addition of an amino group, as in this compound, can further modulate the biological profile, potentially enhancing interactions with biological targets. Quinoline derivatives have been investigated for their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[8]

  • 2-Aminoquinoline Derivatives: These compounds have been explored as kinase inhibitors and for their antimalarial and anticancer activities.[9]

  • 8-Aminoquinoline Derivatives: The antimalarial drug primaquine features an 8-aminoquinoline core and is known for its pro-oxidant effects.[10]

  • Tetrahydroquinoline-based Compounds: Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[10][11][12]

Experimental Protocols and Methodologies

Due to the lack of specific literature on this compound, a generalized experimental workflow for the synthesis and characterization of a novel quinoline derivative is presented below.

The synthesis of amino-substituted quinolines can be approached through several established methods, including the Friedländer annulation, Skraup synthesis, or Doebner-von Miller reaction to construct the quinoline core, followed by functional group manipulations to introduce the amino group.[9] Alternatively, amination of a pre-formed halo-quinoline can be achieved via Buchwald-Hartwig amination or Ullmann condensation.[9]

G General Synthetic Workflow for Aminoquinolines cluster_0 Ring Formation cluster_1 Functionalization Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction e.g., Friedländer, Skraup Quinoline Core Quinoline Core Cyclization Reaction->Quinoline Core Halogenation Halogenation Quinoline Core->Halogenation Halo-quinoline Halo-quinoline Halogenation->Halo-quinoline Amination Amination Halo-quinoline->Amination e.g., Buchwald-Hartwig Aminoquinoline Product Aminoquinoline Product Amination->Aminoquinoline Product

Caption: Generalized synthetic workflow for aminoquinoline derivatives.

A standard protocol for the characterization of a newly synthesized quinoline derivative would involve a battery of analytical techniques to confirm its structure and purity.

G Characterization Workflow cluster_structural Structural Analysis cluster_purity Purity Analysis Crude Product Crude Product Purification Purification Crude Product->Purification e.g., Column Chromatography, Recrystallization Pure Compound Pure Compound Purification->Pure Compound Structural Elucidation Structural Elucidation Pure Compound->Structural Elucidation Purity Assessment Purity Assessment Pure Compound->Purity Assessment NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy HPLC HPLC Purity Assessment->HPLC Melting Point Analysis Melting Point Analysis Purity Assessment->Melting Point Analysis

Caption: Standard workflow for the characterization of a synthesized compound.

Signaling Pathway Interactions

While no specific signaling pathway interactions have been documented for this compound, quinoline derivatives are known to interact with various biological pathways. For instance, some aminoquinolines have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical pathway in cancer cell growth and survival.[9] Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound.

G Hypothetical PI3K/Akt/mTOR Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Aminoquinoline Derivative Aminoquinoline Derivative Aminoquinoline Derivative->PI3K Inhibition

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,6-dimethylquinolin-5-amine, a quinoline derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the quinoline ring system is a cornerstone of drug discovery. The target molecule, this compound, features a substitution pattern that makes it an attractive intermediate for the synthesis of more complex molecules with potential biological activity.

This guide outlines a three-step synthesis strategy, commencing with the construction of the 2,6-dimethylquinoline scaffold via the Doebner-von Miller reaction, followed by regioselective nitration at the C-5 position, and concluding with the reduction of the nitro group to the desired primary amine.

Overall Synthesis Pathway

The proposed synthesis of this compound is a three-step process starting from p-toluidine and crotonaldehyde. The overall transformation is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction p_toluidine p-Toluidine intermediate1 2,6-Dimethylquinoline p_toluidine->intermediate1 HCl, Oxidizing Agent crotonaldehyde Crotonaldehyde crotonaldehyde->intermediate1 intermediate2 2,6-Dimethyl-5-nitroquinoline intermediate1->intermediate2 HNO₃, H₂SO₄ final_product This compound intermediate2->final_product Reducing Agent (e.g., H₂, Pd/C)

Caption: Overall synthetic route to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for easy reference.

Step 1: Synthesis of 2,6-Dimethylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3][4] In this step, p-toluidine reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to form the 2,6-dimethylquinoline core.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a suitable solvent like toluene. Add the crotonaldehyde solution dropwise to the refluxing p-toluidine hydrochloride solution over a period of 1-2 hours. An oxidizing agent, such as arsenic acid or nitrobenzene, is traditionally used in this reaction.[5]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Reactant/ReagentMolar RatioKey ParametersProductTypical Yield
p-Toluidine1.0Reaction Time: 4-6 h2,6-Dimethylquinoline60-75%
Crotonaldehyde1.2Temperature: Reflux
Hydrochloric AcidCatalystSolvent: Toluene/Water
Oxidizing AgentVaries

Table 1: Quantitative data for the synthesis of 2,6-dimethylquinoline.

Doebner_von_Miller reactants p-Toluidine + Crotonaldehyde acid_catalysis Acid Catalysis (HCl) Reflux reactants->acid_catalysis cyclization Cyclization & Oxidation acid_catalysis->cyclization product 2,6-Dimethylquinoline cyclization->product

Caption: Doebner-von Miller reaction workflow.

Step 2: Nitration of 2,6-Dimethylquinoline

Electrophilic nitration of the quinoline ring typically occurs at the 5- and 8-positions.[6] The presence of the methyl group at the 6-position is expected to favor nitration at the 5-position. This protocol is adapted from the selective nitration of 6-bromoquinoline.[1][7]

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Reaction: Dissolve 2,6-dimethylquinoline (1.0 eq) in concentrated sulfuric acid and cool the solution to 0 °C in an ice bath. Add the pre-cooled nitrating mixture dropwise to the quinoline solution, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitate is then collected by filtration and washed with cold water until the washings are neutral.

  • Purification: The crude 2,6-dimethyl-5-nitroquinoline can be purified by recrystallization from a suitable solvent such as ethanol.

Reactant/ReagentMolar RatioKey ParametersProductTypical Yield
2,6-Dimethylquinoline1.0Reaction Time: 2-3 h2,6-Dimethyl-5-nitroquinoline70-85%
Nitric Acid1.1Temperature: 0-5 °C
Sulfuric AcidSolvent

Table 2: Quantitative data for the nitration of 2,6-dimethylquinoline.

Nitration_Workflow start Dissolve 2,6-Dimethylquinoline in conc. H₂SO₄ cool1 Cool to 0 °C start->cool1 add_nitrating_mix Add Nitrating Mixture Dropwise (T < 5 °C) cool1->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool2 Cool to < 10 °C prepare_nitrating_mix->cool2 cool2->add_nitrating_mix stir Stir for 2-3 h at 0-5 °C add_nitrating_mix->stir quench Pour onto Ice stir->quench filter Filter and Wash quench->filter product 2,6-Dimethyl-5-nitroquinoline filter->product

Caption: Experimental workflow for the nitration of 2,6-dimethylquinoline.

Step 3: Reduction of 2,6-Dimethyl-5-nitroquinoline

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[8][9][10]

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2,6-dimethyl-5-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Reactant/ReagentMolar Ratio/LoadingKey ParametersProductTypical Yield
2,6-Dimethyl-5-nitroquinoline1.0Reaction Time: 2-12 hThis compound>90%
10% Palladium on Carbon5-10 mol%Temperature: Room Temp.
Hydrogen GasExcessPressure: 1-4 atm
Solvent (Ethanol/Ethyl Acetate)-

Table 3: Quantitative data for the reduction of 2,6-dimethyl-5-nitroquinoline.

Reduction_Process start Dissolve 2,6-Dimethyl-5-nitroquinoline in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate (H₂, 1-4 atm) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate product This compound concentrate->product

Caption: Process flow for the reduction of the nitroquinoline intermediate.

Conclusion

This technical guide has detailed a robust and logical three-step synthesis pathway for this compound. The described methodologies, based on well-established named reactions and standard organic transformations, provide a clear and reproducible route for obtaining the target compound. The provided experimental protocols, quantitative data tables, and graphical representations of the workflows are intended to serve as a valuable resource for researchers in the field of organic and medicinal chemistry. Further optimization of reaction conditions for each step may lead to improved yields and purity.

References

Technical Guide: 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that extensive searches for the specific compound "2,6-Dimethylquinolin-5-amine" did not yield a unique CAS number or detailed experimental data in publicly available scientific databases. The information presented below pertains to the closely related and well-documented compound, 2,6-Dimethylquinoline (CAS Number: 877-43-0), and general information on substituted quinolinamines. This information is provided for illustrative purposes, as the specific data for this compound is not available.

Introduction to Substituted Quinolines

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2][3] The versatility of the quinoline scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[1][2][3][4] These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The position and nature of substituents on the quinoline ring play a crucial role in determining the pharmacological profile of the molecule. Aminated quinolines, in particular, are of significant interest in drug discovery.

Physicochemical Properties of 2,6-Dimethylquinoline

As a proxy for the requested compound, the physicochemical properties of 2,6-Dimethylquinoline are summarized below. It is crucial to understand that the addition of an amine group at the 5-position would significantly alter these properties.

PropertyValueReference
CAS Number 877-43-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₁₁N--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 157.21 g/mol --INVALID-LINK--
Melting Point 57-59 °C--INVALID-LINK--
Boiling Point 266-267 °C--INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--

Synthesis of Substituted Quinolines

The synthesis of quinoline derivatives can be achieved through various established methods. A common and historical approach is the Skraup synthesis , which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For substituted quinolines, the corresponding substituted aniline would be used as the starting material.

A potential, though unconfirmed, synthetic route to this compound could theoretically involve the nitration of 2,6-dimethylquinoline to introduce a nitro group at the 5-position, followed by a reduction of the nitro group to an amine.

Hypothetical Synthesis Workflow:

Synthesis_Workflow Start 2,6-Dimethylquinoline Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate 2,6-Dimethyl-5-nitroquinoline Nitration->Intermediate Reduction Reduction (e.g., Sn/HCl or H2/Pd) Intermediate->Reduction Product This compound Reduction->Product Signaling_Pathway Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylation Substrate->Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) Phosphorylation->CellularResponse Inhibitor Substituted Quinoline (Hypothetical Inhibitor) Inhibitor->Kinase

References

An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the molecular structure, physicochemical properties, and predicted spectroscopic characteristics of 2,6-Dimethylquinolin-5-amine. While this specific compound is not extensively documented, this paper extrapolates its properties from the well-characterized parent molecule, 2,6-dimethylquinoline, and general knowledge of aminoquinoline derivatives. This document also presents a plausible synthetic route and a generalized experimental workflow for its preparation and characterization, providing a foundational resource for researchers interested in this and related compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, and understanding the impact of substitutions, such as the 5-amino group, is critical for the rational design of novel therapeutic agents.[1][2][3][4][5]

Molecular Structure and Properties

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound.[6] The core structure consists of a benzene ring fused to a pyridine ring. In this derivative, methyl groups are substituted at positions 2 and 6, and an amine group is substituted at position 5.

The introduction of the amino group at the 5-position is expected to significantly influence the electronic and steric properties of the molecule compared to the parent 2,6-dimethylquinoline. The amine group is an electron-donating group, which will affect the aromatic system's reactivity and basicity.

Physicochemical Properties

The following table summarizes the known properties of 2,6-dimethylquinoline and the predicted properties for this compound.

Property2,6-DimethylquinolineThis compound (Predicted)Reference
Molecular Formula C₁₁H₁₁NC₁₁H₁₂N₂[7][8][9][10]
Molecular Weight 157.21 g/mol 172.23 g/mol [7][8]
Appearance Light brown crystalline powderYellow to brown solid[7]
Melting Point 57-60 °CHigher than the parent compound due to hydrogen bonding capabilities.[9][10]
Boiling Point 267 °CHigher than the parent compound.[9][10]
SMILES CC1=CC2=C(C=C1)N=C(C=C2)CCC1=CC2=C(C(=C1)N)N=C(C=C2)C[7]
InChIKey JJPSZKIOGBRMHK-UHFFFAOYSA-NNot available[7]
CAS Number 877-43-0Not available[7][8]
Predicted Spectroscopic Data

The addition of a primary amine group is expected to introduce characteristic signals in the IR and NMR spectra and alter the fragmentation pattern in mass spectrometry.

Spectroscopic Technique2,6-Dimethylquinoline (Observed)This compound (Predicted)Reference
¹H NMR Aromatic protons, two methyl singlets.Additional broad singlet for NH₂ protons (exchangeable with D₂O), shifts in aromatic protons due to the electron-donating NH₂ group.[11][12][13]
¹³C NMR Aromatic and methyl carbons.Significant upfield shift for the carbon atom bearing the amino group (C5) and other carbons in the benzene ring due to the electron-donating effect of the NH₂ group.[11][13]
IR Spectroscopy C-H, C=C, C=N stretching.Two N-H stretching bands around 3300-3500 cm⁻¹, N-H scissoring (bending) vibration around 1600 cm⁻¹.[14][15]
Mass Spectrometry (EI) Molecular ion peak (m/z) at 157.Molecular ion peak (m/z) at 172. The presence of an even number of nitrogen atoms will result in an even nominal mass for the molecular ion.[7]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented in the provided search results, a plausible synthetic route can be devised based on common methods for the synthesis of aminoquinolines, such as the nucleophilic aromatic substitution of a halogenated quinoline.[1][2][5]

Proposed Synthesis of this compound

A potential synthetic pathway involves the nitration of 2,6-dimethylquinoline to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to an amine. An alternative, more direct route would be the amination of a 5-halo-2,6-dimethylquinoline.

Step 1: Nitration of 2,6-Dimethylquinoline

  • Reagents: 2,6-dimethylquinoline, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure: 2,6-dimethylquinoline is slowly added to a cooled mixture of concentrated sulfuric and nitric acid. The reaction mixture is stirred at a controlled temperature to favor the formation of 2,6-dimethyl-5-nitroquinoline. The product is then isolated by pouring the mixture onto ice and neutralizing it, followed by filtration or extraction.

Step 2: Reduction of 2,6-Dimethyl-5-nitroquinoline

  • Reagents: 2,6-dimethyl-5-nitroquinoline, a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Procedure: The nitro derivative is dissolved in a suitable solvent (e.g., ethanol for catalytic hydrogenation or concentrated HCl for SnCl₂ reduction). The reducing agent is added, and the reaction is stirred until the reduction is complete (monitored by TLC). The product, this compound, is then isolated by basification and extraction, followed by purification via column chromatography or recrystallization.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz). Samples would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualizations

Molecular Structure Relationship

molecular_relationship parent 2,6-Dimethylquinoline derivative This compound parent->derivative + NH₂ at C5

Caption: Structural relationship between the parent and amine derivative.

Proposed Synthetic Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start 2,6-Dimethylquinoline Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate 2,6-Dimethyl-5-nitroquinoline Nitration->Intermediate Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reduction Product This compound Reduction->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: Proposed workflow for the synthesis and analysis.

Potential Biological Significance

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific biological role of this compound is not yet determined. However, the introduction of an amino group at the 5-position could modulate the biological activity of the 2,6-dimethylquinoline scaffold, making it a target of interest for drug discovery and development programs. Further research is required to elucidate its potential therapeutic applications.

References

Spectroscopic Analysis of 2,6-Dimethylquinolin-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 2,6-dimethylquinolin-5-amine did not yield specific results for this compound. The information presented in this guide is based on data available for the closely related compounds, 2,6-dimethylquinoline and 5-aminoquinoline . This information is provided for comparative and predictive purposes to aid researchers in the potential characterization of this compound.

This technical guide provides a summary of expected spectroscopic data for this compound based on the analysis of its structural analogues. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols.

Comparative Spectroscopic Data

To estimate the spectroscopic characteristics of this compound, data from 2,6-dimethylquinoline and 5-aminoquinoline are presented. These molecules serve as references for the quinoline core and the effect of the amino substituent, respectively.

Spectroscopic Data of 2,6-Dimethylquinoline

This compound provides a baseline for the signals expected from the dimethylated quinoline ring system.

Spectroscopy Type Data
¹H NMR Data for this compound is available but specific shifts were not detailed in the provided search results. Generally, one would expect aromatic protons in the range of 7-8.5 ppm and methyl protons around 2.5 ppm.
¹³C NMR Specific chemical shift values are available through various databases.[1][2][3] The spectrum would show signals for the 11 carbon atoms, with the methyl carbons appearing upfield and the aromatic/heterocyclic carbons appearing downfield.
Infrared (IR) KBr pellet and vapor phase IR spectra are available.[1][4] Characteristic peaks would include C-H stretching from the aromatic ring and methyl groups, and C=C and C=N stretching vibrations within the quinoline ring.
Mass Spectrometry (MS) GC-MS data shows a molecular ion peak (M+) at m/z 157.[1] The molecular weight of 2,6-dimethylquinoline is 157.21 g/mol .[1][5]
Spectroscopic Data of 5-Aminoquinoline

This compound illustrates the influence of the amino group on the quinoline skeleton.

Spectroscopy Type Data
¹H NMR ¹H NMR spectra are available.[6][7] A broad signal for the -NH₂ protons would be expected, in addition to the aromatic proton signals.
¹³C NMR ¹³C NMR spectra are available.[6] The carbon atom attached to the amino group (C5) would experience a significant upfield shift due to the electron-donating effect of the amine.
Infrared (IR) FTIR spectra show characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and N-H bending vibrations.[6][8][9]
Mass Spectrometry (MS) GC-MS data indicates a molecular ion peak (M+) at m/z 144.[6][10] The molecular weight of 5-aminoquinoline is 144.17 g/mol .[6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A sample of the quinoline derivative (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).[11]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[11][12]

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired to observe the chemical shift, integration, and coupling patterns of the protons.

    • ¹³C NMR: A proton-decoupled spectrum is acquired to determine the number and chemical environment of the carbon atoms.

    • 2D NMR: Techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons for a complete structural assignment.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation:

    • KBr Pellet: The solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.[15]

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.[1]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[15][16]

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[15][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: The sample can be introduced via Gas Chromatography (GC-MS) for volatile compounds or directly infused into the ion source.[1][18]

  • Ionization: Electron Ionization (EI) is a common method for GC-MS.[6][18] Electrospray Ionization (ESI) is often used for less volatile compounds, typically coupled with liquid chromatography (LC-MS).

  • Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer, is used.[18]

  • Data Acquisition: The instrument separates ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that shows the molecular ion peak and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[12]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

G General Workflow for Compound Characterization A Synthesis of This compound B Purification (e.g., Column Chromatography, Recrystallization) A->B Crude Product C Structural Analysis B->C Purified Compound D NMR Spectroscopy (¹H, ¹³C, 2D) C->D E IR Spectroscopy C->E F Mass Spectrometry (e.g., GC-MS, HRMS) C->F G Data Interpretation and Structure Confirmation D->G E->G F->G H Final Report/ Whitepaper G->H

Caption: A flowchart illustrating the typical process from synthesis to spectroscopic analysis.

References

2,6-Dimethylquinolin-5-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,6-dimethylquinolin-5-amine. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document focuses on the properties of the parent compound, 2,6-dimethylquinoline, and provides generalized experimental protocols for determining the solubility and stability of this compound.

Introduction

This compound is a derivative of quinoline, a heterocyclic aromatic compound. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. Understanding the solubility and stability of such compounds is a critical first step in any research and development endeavor, impacting formulation, bioavailability, and shelf-life.

Physicochemical Properties of the Parent Compound: 2,6-Dimethylquinoline

To provide a baseline for understanding the potential properties of this compound, the known physicochemical data for 2,6-dimethylquinoline are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₁N[1]
Molecular Weight157.21 g/mol [1]
AppearanceLight brown crystalline powderPubChem
Melting Point57-59 °CSigma-Aldrich
Boiling Point267 °CChem-Impex
LogP (calculated)2.8PubChem

Solubility Profile

General Solubility of 2,6-Dimethylquinoline

Qualitative solubility information for the parent compound, 2,6-dimethylquinoline, indicates that it is generally more soluble in organic solvents than in water.[2] The hydrophobic nature of the dimethylquinoline core limits its aqueous solubility.[2]

Predicted Solubility of this compound

The introduction of a primary amine at the 5-position is expected to increase the polarity of the molecule and its potential for hydrogen bonding, which may lead to a modest increase in aqueous solubility compared to 2,6-dimethylquinoline. The basicity of the amine group suggests that the solubility of this compound will be pH-dependent, with higher solubility expected in acidic solutions due to the formation of a more soluble ammonium salt.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and comparable solubility data. The following outlines a general method for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Calibrated pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials at a high speed to pellet any remaining solid.[3]

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation:

    • Calculate the solubility as the concentration of the compound in the undiluted supernatant, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

A visual representation of this workflow is provided below.

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-72h) prep1->prep2 proc1 Centrifuge to pellet undissolved solid prep2->proc1 proc2 Collect clear supernatant proc1->proc2 analysis1 Dilute supernatant proc2->analysis1 analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of a compound is a critical parameter, influencing its handling, storage, and therapeutic efficacy. Primary aromatic amines can be susceptible to degradation under various conditions.

Potential Stability Issues for this compound
  • pH Sensitivity: Primary aromatic amines can be unstable in acidic media.[4][5] The stability of this compound should be evaluated across a range of pH values.

  • Oxidative Degradation: Aromatic amines are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Thermal Stability: Elevated temperatures can lead to the degradation of organic compounds.[4]

  • Photostability: Exposure to light, particularly UV radiation, can cause degradation of photosensitive molecules.[6]

Experimental Protocol for Stability Testing

A comprehensive stability study should assess the degradation of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under different pH, temperature, and light conditions.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9)

  • High-purity water

  • Organic solvents (e.g., methanol, acetonitrile)

  • Temperature-controlled chambers or ovens

  • Photostability chamber with controlled light and UV exposure

  • HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Procedure:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at a controlled temperature (e.g., 60 °C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature. Take samples at different time intervals.

    • Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C). Analyze samples at various time points.[4]

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., xenon lamp) in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.[6]

  • Long-Term Stability Studies:

    • Store solutions of this compound at different temperatures (e.g., -20 °C, 4 °C, and 25 °C) for an extended period (e.g., up to 14 months).[7]

    • Analyze samples at predetermined time points to assess degradation over time.

  • Sample Analysis:

    • At each time point, analyze the samples using a validated stability-indicating HPLC method.

    • Determine the percentage of the parent compound remaining and identify and quantify any major degradation products.

A logical diagram illustrating the relationships in a stability testing protocol is shown below.

G cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome compound This compound ph pH (Acid/Base) compound->ph temp Temperature compound->temp light Light (UV/Vis) compound->light oxidation Oxidation (H₂O₂) compound->oxidation hplc Stability-Indicating HPLC ph->hplc temp->hplc light->hplc oxidation->hplc degradation Degradation Products hplc->degradation parent Parent Compound Assay hplc->parent degradation_pathway Degradation Pathway degradation->degradation_pathway stability Stability Profile parent->stability stability->degradation_pathway

Caption: Logical relationships in stability testing.

Conclusion

While specific experimental data on the solubility and stability of this compound are currently lacking in the public domain, this guide provides a framework for researchers to approach the characterization of this compound. Based on the properties of the parent compound, 2,6-dimethylquinoline, and general principles of medicinal chemistry, it is anticipated that this compound will exhibit pH-dependent aqueous solubility and may be susceptible to degradation under acidic, oxidative, and photolytic conditions. The detailed experimental protocols provided herein offer a starting point for the systematic evaluation of these critical physicochemical parameters, which are essential for the advancement of any research or drug development program involving this compound.

References

Potential Biological Activity of 2,6-Dimethylquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. This technical guide explores the potential biological activities of the specific, yet understudied, compound 2,6-Dimethylquinolin-5-amine. Due to a lack of direct experimental data on this molecule, this paper infers its potential therapeutic applications based on a comprehensive review of structurally analogous compounds. The primary inferred activities include anticancer, antimicrobial, and anti-inflammatory properties. This document provides a summary of quantitative data from related compounds, detailed experimental protocols for assessing these potential activities, and visual representations of relevant signaling pathways and experimental workflows to guide future research for professionals in drug discovery and development.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development. Its derivatives are known to possess a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[1][2][3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[4] The biological action of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[5] For instance, the presence of an amino group, as seen in this compound, is a common feature in many biologically active quinolines. This guide focuses on elucidating the potential biological landscape of this compound by examining the established activities of its structural analogs.

Inferred Biological Activities of this compound

Potential Anticancer Activity

Quinoline derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases (e.g., EGFR, VEGFR), topoisomerases, and tubulin polymerization.[2][6][7] The presence of methyl and amino groups can influence the molecule's ability to interact with these biological targets. For example, some studies have indicated that methyl substitution at certain positions can enhance anticancer potency.[8]

Potential Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antibacterial and antifungal drugs.[9] Their mechanisms often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[10] The amino and methyl substituents on this compound could contribute to its potential as an antimicrobial agent by influencing its binding affinity to these enzymes or by other mechanisms.

Potential Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated significant anti-inflammatory effects.[11] These compounds can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[4][12][13]

Quantitative Data for Structurally Similar Compounds

To provide a quantitative basis for the inferred activities of this compound, the following tables summarize the reported biological data for structurally related quinoline derivatives.

Table 1: Anticancer Activity of Structurally Similar Quinoline Derivatives

Compound Name/DescriptionCell LineActivity MetricValueReference
5-Amino-8-hydroxyquinolineMultiple Cancer Cell LinesIC50Micromolar Range[14]
Indole-quinoline derivative (methyl-substituted at C-5)HL-60, K-562, MOLT-4, RPMI-8226, SRG500.09-0.42 µM[8]
2,8-bis(trifluoromethyl)-4-substituted quinoline (5a)HL-60IC5019.88±5.35 µg/mL
2,8-bis(trifluoromethyl)-4-substituted quinoline (5a)U937IC5043.95±8.53 µg/mL
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colorectal)IC500.33 µM

Table 2: Antimicrobial Activity of Structurally Similar Quinoline Derivatives

Compound Name/DescriptionTarget OrganismActivity MetricValueReference
5-Amino- and 5-hydroxyquinolonesVarious BacteriaMICNot specified[10]
Rhodanine incorporated quinolinesM. tuberculosis H37RaMIC1.66–9.57 µg/mL[15]
Quinolinequinone derivatives (QQ1, QQ4, QQ6-9, QQ12, QQ13)S. aureusMIC1.22 mg/L[16]
Quinolinequinone derivative (QQ10)C. albicansMIC1.22 mg/L[16]
N-methylbenzofuro[3,2-b]quinoline derivative (8)Vancomycin-resistant E. faeciumMIC4 µg/mL[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Anticancer Activity Assessment

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[1][5][17][18]

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10–200 µg/mL) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound.[19][20][21][22]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[21]

  • Staining: Wash the fixed cells and resuspend them in a staining buffer containing Propidium Iodide (PI) and RNase A.[19][21]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Antimicrobial Activity Assessment

This is the standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][23][24][25]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[15]

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth).[15][23]

  • Inoculation: Add the prepared microbial inoculum to each well.[15]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages.[26][27][28][29]

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the concentration of nitrite (a stable product of NO) based on a standard curve and determine the inhibitory effect of the compound.

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[16][30][31][32][33]

  • Animal Dosing: Administer this compound orally or intraperitoneally to rodents (rats or mice) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[30]

  • Induction of Inflammation: One hour after dosing, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[16][30]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[30]

  • Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflow

The biological activities of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways.

Relevant Signaling Pathways
  • Anticancer: Quinoline derivatives frequently target kinase signaling pathways that are crucial for cancer cell proliferation and survival, such as the EGFR/RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[3][6]

  • Anti-inflammatory: The anti-inflammatory effects of quinolines are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[4][12][13][34]

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Assays synthesis Synthesis & Purification of This compound cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Test Compound antimicrobial Antimicrobial Screening (Broth Microdilution) synthesis->antimicrobial Test Compound anti_inflammatory Anti-inflammatory Screening (Griess Assay) synthesis->anti_inflammatory Test Compound cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If Active in_vivo In Vivo Efficacy (e.g., Paw Edema Model) anti_inflammatory->in_vivo If Active pathway_analysis Signaling Pathway Analysis (Western Blot) cell_cycle->pathway_analysis Further Investigation

Caption: A general experimental workflow for the biological evaluation of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Quinoline Potential Inhibition by Quinoline Derivative Quinoline->IKK Quinoline->NFkB

Caption: The NF-κB signaling pathway, a potential target for the anti-inflammatory activity of quinoline derivatives.

Conclusion

While this compound remains a molecule without direct characterization of its biological activities, the extensive evidence from structurally related compounds strongly suggests its potential as a bioactive agent. The most promising avenues for investigation lie in its anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationships of known quinoline derivatives indicate that the specific arrangement of the amino and methyl groups on the this compound scaffold could confer potent and selective activity. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound. Further research, beginning with the foundational assays described herein, is warranted to unlock the therapeutic potential of this compound and to contribute to the rich and expanding field of quinoline-based drug discovery.

References

An In-depth Technical Guide to 2,6-Dimethylquinolin-5-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylquinolin-5-amine is a heterocyclic aromatic amine that holds significant potential as a versatile building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The quinoline scaffold itself is a privileged structure, forming the core of numerous bioactive compounds. The strategic placement of two methyl groups and an amino group on this scaffold provides a unique combination of steric and electronic properties, making this compound an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, complete with detailed experimental protocols and a summary of key data.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be inferred from the parent compound, 2,6-dimethylquinoline, and general principles of spectroscopy.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂Calculated
Molecular Weight 172.23 g/mol Calculated
Appearance Expected to be a crystalline solidInferred
Solubility Likely soluble in common organic solvents like ethanol, acetone, and DMSO[1]

Spectroscopic Data Summary (Predicted)

TechniqueKey Features
¹H NMR Aromatic protons on the quinoline core, two distinct methyl singlets, and a broad singlet for the amine protons.
¹³C NMR Signals corresponding to the eleven carbon atoms of the dimethylquinoline core, with shifts influenced by the electron-donating amino group.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine, C-H stretching for aromatic and methyl groups, and C=C and C=N stretching bands of the quinoline ring.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 172.23.

Synthesis of this compound

Synthesis_Workflow Start 2,6-Dimethylquinoline Step1 Nitration Start->Step1 Intermediate 5-Nitro-2,6-dimethylquinoline Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Step2->Product

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2,6-dimethylquinoline (Nitration)

The nitration of 2,6-dimethylquinoline is expected to be regioselective, with the electrophilic substitution occurring on the benzene ring of the quinoline system. The methyl groups at positions 2 and 6 are activating and ortho-, para-directing, while the quinoline nitrogen is deactivating. Electrophilic attack is generally favored at the 5- and 8-positions. The methyl group at position 6 may offer some steric hindrance to the 5-position, but it is still a probable site of nitration.

  • Reagents and Materials:

    • 2,6-Dimethylquinoline

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, dissolve 2,6-dimethylquinoline (1.0 eq) in concentrated sulfuric acid with stirring.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 5-nitro-2,6-dimethylquinoline.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (Reduction)

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method for the reduction of nitroarenes is the use of sodium dithionite.[2]

  • Reagents and Materials:

    • 5-Nitro-2,6-dimethylquinoline

    • Ethanol

    • Water

    • Sodium Dithionite (Na₂S₂O₄)

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve 5-nitro-2,6-dimethylquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v) in a round-bottom flask.

    • Heat the solution to reflux.

    • Add sodium dithionite (3.0-5.0 eq) portion-wise to the refluxing solution. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the remaining aqueous solution and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • If necessary, the product can be further purified by column chromatography.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the construction of more complex, biologically active molecules. The presence of a nucleophilic amino group provides a convenient handle for a variety of chemical transformations.

Use as a Building Block for Kinase Inhibitors

The quinoline and related quinazoline scaffolds are prominent in the design of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and other diseases.[3][4] These scaffolds can mimic the hinge-binding region of ATP in the kinase active site. The amino group of this compound can serve as a key attachment point for side chains that can extend into other pockets of the kinase, thereby conferring potency and selectivity.

Kinase_Inhibitor_Workflow BuildingBlock This compound Reaction1 Coupling Reaction (e.g., Amide bond formation, Buchwald-Hartwig amination) BuildingBlock->Reaction1 Intermediate Substituted Quinoline Derivative Reaction1->Intermediate Reaction2 Further Functionalization Intermediate->Reaction2 FinalProduct Potential Kinase Inhibitor Reaction2->FinalProduct Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinases (e.g., Src, Abl, MEK, ERK) Receptor->Kinase_Cascade Signal Transduction Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Signal Propagation Inhibitor Potential Inhibitor (Derived from 2,6-dimethyl- quinolin-5-amine) Inhibitor->Kinase_Cascade Inhibition

References

A Theoretical Investigation Protocol for 2,6-Dimethylquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique electronic properties.[1] 2,6-Dimethylquinolin-5-amine, a specific analogue, presents a promising scaffold for targeted therapeutic development. However, a comprehensive theoretical analysis of this molecule is currently absent from published literature. This technical guide outlines a robust, best-practice framework for the theoretical and computational investigation of this compound. By leveraging established quantum chemical methods, such as Density Functional Theory (DFT) and molecular docking, this document provides researchers with the necessary protocols to predict the molecule's structural, electronic, and reactive properties. The methodologies detailed herein are based on successful theoretical studies of analogous quinoline derivatives and are designed to furnish the foundational data required for rational drug design and materials engineering.

Introduction to Theoretical Studies on Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][2] Theoretical studies, particularly those employing DFT, are instrumental in elucidating the physicochemical properties that govern the biological activity of these derivatives.[2][3] These computational methods allow for the in-depth analysis of:

  • Molecular Geometry: Predicting stable conformations and precise geometric parameters (bond lengths, angles).

  • Electronic Structure: Characterizing frontier molecular orbitals (HOMO-LUMO) to understand reactivity and electronic transitions.[4]

  • Vibrational Frequencies: Simulating IR and Raman spectra to aid in experimental characterization.[2]

  • Molecular Electrostatic Potential (MEP): Identifying sites susceptible to electrophilic and nucleophilic attack.[2]

  • Reactivity Descriptors: Calculating global and local reactivity indices to predict chemical behavior.[2]

  • Interaction Poses: Using molecular docking to predict binding modes within biological targets like protein kinases.[5][6]

This guide will delineate the protocols to generate these critical datasets for this compound, thereby creating a virtual blueprint of its chemical behavior.

Proposed Computational Methodology

To ensure accuracy and comparability with existing literature on quinoline derivatives, a standardized computational approach is recommended. The following protocols are based on widely accepted practices in the field.[3][4][7][8]

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular structure of this compound to find its lowest energy conformation.

Protocol:

  • Initial Structure: The 3D structure of this compound is first built using molecular modeling software (e.g., GaussView 5.0).[4][9]

  • Computational Method: Density Functional Theory (DFT) calculations are performed using software like Gaussian 09.[4]

  • Functional and Basis Set: The B3LYP functional combined with the 6-311++G(d,p) basis set is recommended. This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules and is effective for calculating geometric parameters and vibrational frequencies.[7]

  • Optimization: A full geometry optimization is carried out in the gas phase or with a solvent model (e.g., PCM for water) to locate the energy minimum on the potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These results also provide theoretical vibrational spectra (IR, Raman).[2]

Electronic Properties and Reactivity Analysis

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and potential as a chromophore or pharmacophore.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[4]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. This map uses a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule.[2]

  • Global Reactivity Descriptors: Using the HOMO and LUMO energies, key descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are calculated to quantify the molecule's reactivity.[8]

Molecular Docking

To explore the potential of this compound as a targeted therapeutic, molecular docking studies can predict its binding affinity and interactions with relevant protein targets, such as Epidermal Growth Factor Receptor (EGFR) kinase, a common target for quinoline-based inhibitors.[3]

Protocol:

  • Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate ionization states and minimizing its energy using a suitable force field (e.g., MMFF94).[6]

  • Receptor Preparation: The crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.[5] Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Grid Generation: A docking grid is defined around the ATP-binding site of the kinase to encompass the region where the ligand is expected to bind.[6]

  • Docking Simulation: Docking is performed using software such as AutoDock Vina.[5] The program systematically samples conformations and orientations of the ligand within the grid, calculating the binding energy for each pose.[6]

  • Analysis: The resulting poses are ranked by their docking score. The best-scoring pose is analyzed to identify key interactions (e.g., hydrogen bonds, π-π stacking) with active site residues.[3]

Data Presentation: Predicted Molecular Properties

The following tables present hypothetical yet representative data for this compound, based on values reported for structurally similar quinoline derivatives in the literature. These tables serve as a template for presenting results from the proposed computational studies.

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC4-N7~1.36 Å
C8-N7~1.32 Å
C5-N(amine)~1.40 Å
C-C (aromatic)~1.38 - 1.42 Å
Bond AngleC-N-C (quinoline)~117.5°
C-C-N (amine)~120.1°

Note: Values are estimations based on published data for similar quinoline structures.[2]

Table 2: Predicted Electronic and Reactivity Descriptors

PropertySymbolPredicted Value
HOMO EnergyEHOMO~ -5.5 eV
LUMO EnergyELUMO~ -1.0 eV
Energy GapΔE~ 4.5 eV
Electronegativityχ~ 3.25 eV
Chemical Hardnessη~ 2.25 eV
Electrophilicity Indexω~ 2.34 eV

Note: These values are representative of substituted aminoquinolines and indicate moderate kinetic stability.[4][8]

Table 3: Predicted Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm-1)Description
N-H Stretch (amine)~3450Asymmetric stretch
C-H Stretch (aromatic)~3100 - 3000Aromatic ring C-H
C-H Stretch (methyl)~2950CH3 group stretch
C=N, C=C Stretch~1620 - 1500Quinoline ring stretching
C-N Stretch~1350Aromatic C-N stretch

Note: Based on typical vibrational assignments for substituted quinolines.[2]

Visualizations

Diagrams are essential for conveying complex information. The following visualizations, generated using Graphviz, illustrate the molecular structure and the proposed computational workflow.

Caption: Molecular graph of this compound.

theoretical_workflow cluster_analysis Property Analysis cluster_output Outputs start Initial 3D Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc docking Molecular Docking (e.g., against EGFR Kinase) geom_opt->docking Use Optimized Structure out_geom Optimized Geometry geom_opt->out_geom confirm Confirm True Minimum (No Imaginary Frequencies) freq_calc->confirm electronic Electronic Properties (HOMO, LUMO, MEP) confirm->electronic Proceed if confirmed vibrational Vibrational Spectra (IR, Raman) confirm->vibrational reactivity Reactivity Descriptors (Hardness, Electrophilicity) electronic->reactivity out_props Electronic & Reactivity Data electronic->out_props out_spectra Predicted Spectra vibrational->out_spectra out_binding Binding Mode & Affinity docking->out_binding

Caption: Workflow for theoretical analysis of this compound.

Conclusion

While direct experimental and theoretical data for this compound remain to be published, the computational protocols outlined in this guide provide a clear and robust pathway for its comprehensive in-silico characterization. By applying established DFT and molecular docking methodologies, researchers can generate predictive data on the molecule's geometry, electronic structure, and potential as a bioactive agent. This foundational knowledge is invaluable for guiding future synthesis, experimental validation, and the rational design of novel therapeutics and materials based on this promising quinoline scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dimethylquinolin-5-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the regioselective nitration of 2,6-dimethylquinoline to yield 2,6-dimethyl-5-nitroquinoline, followed by the reduction of the nitro group to the corresponding amine. This guide offers comprehensive methodologies for both reactions, including protocols for iron-mediated reduction and catalytic hydrogenation, to provide flexibility based on available resources and desired scalability. All quantitative data is summarized for clarity, and visual diagrams are included to illustrate the reaction pathway and experimental workflows.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely utilized in the development of therapeutic agents due to their diverse pharmacological activities. Specifically, substituted quinolinamines serve as key intermediates in the synthesis of various biologically active molecules. The title compound, this compound, is of particular interest to researchers in drug discovery for its potential incorporation into novel chemical entities. The synthetic route described herein involves the nitration of the readily available 2,6-dimethylquinoline, followed by the reduction of the resulting nitro intermediate. Careful control of the nitration step is crucial to achieve the desired regioselectivity at the 5-position. The subsequent reduction of the nitro group can be accomplished through various methods, with this document detailing two of the most common and reliable approaches: reduction with iron in an acidic medium and catalytic hydrogenation.

Data Presentation

Table 1: Reagents and Solvents for the Synthesis of 2,6-Dimethyl-5-nitroquinoline

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Role
2,6-DimethylquinolineC₁₁H₁₁N157.21~1.06Starting Material
Sulfuric Acid (conc.)H₂SO₄98.081.84Catalyst/Solvent
Nitric Acid (fuming)HNO₃63.011.51Nitrating Agent
DichloromethaneCH₂Cl₂84.931.33Extraction Solvent
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01-Neutralizing Agent
Sodium Sulfate (anhydrous)Na₂SO₄142.04-Drying Agent

Table 2: Reaction Parameters for the Synthesis of 2,6-Dimethyl-5-nitroquinoline

ParameterValue
Molar Ratio (2,6-Dimethylquinoline : HNO₃)1 : 1.1
Reaction Temperature0 - 5 °C
Reaction Time2 - 3 hours
Work-up ProcedureQuenching on ice, neutralization, extraction
Expected Yield60 - 70%

Table 3: Reagents and Solvents for the Synthesis of this compound

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Role
2,6-Dimethyl-5-nitroquinolineC₁₁H₁₀N₂O₂202.21Starting Material
Protocol 1: Iron/HCl Reduction
Iron powderFe55.84Reducing Agent
Hydrochloric Acid (conc.)HCl36.46Acidic Medium
EthanolC₂H₅OH46.07Solvent
Sodium HydroxideNaOH40.00Neutralizing Agent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Protocol 2: Catalytic Hydrogenation
Palladium on Carbon (10%)Pd/C-Catalyst
Hydrogen GasH₂2.02Reducing Agent
MethanolCH₃OH32.04Solvent
Celite®--Filtration Aid

Table 4: Reaction Parameters for the Synthesis of this compound

ParameterProtocol 1: Iron/HCl ReductionProtocol 2: Catalytic Hydrogenation
Molar Ratio (Nitro-compound : Reducing Agent)1 : 5 (Fe)-
Catalyst Loading-5 - 10 mol%
Hydrogen Pressure-1 - 3 atm (or balloon)
Reaction TemperatureReflux (approx. 80 °C)Room Temperature
Reaction Time4 - 6 hours12 - 24 hours
Work-up ProcedureFiltration, neutralization, extractionFiltration, solvent evaporation
Expected Yield80 - 90%90 - 95%

Experimental Protocols

Part 1: Synthesis of 2,6-Dimethyl-5-nitroquinoline

This protocol describes the regioselective nitration of 2,6-dimethylquinoline at the 5-position.

Materials:

  • 2,6-Dimethylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dimethylquinoline (1.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (5-10 volumes) to the stirred quinoline derivative, maintaining the temperature below 10 °C.

  • Once the addition is complete, cool the mixture to 0 °C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of this compound

Two effective methods for the reduction of the nitro group are provided below.

This method is a classic and cost-effective way to reduce aromatic nitro compounds.

Materials:

  • 2,6-Dimethyl-5-nitroquinoline

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Ethanol

  • 1 M Sodium Hydroxide solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dimethyl-5-nitroquinoline (1.0 eq), ethanol (10-20 volumes), and water (2-5 volumes).

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to a gentle reflux.

  • Slowly add concentrated hydrochloric acid (0.5-1.0 volume) dropwise to the refluxing mixture.

  • Continue to heat at reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Basify the aqueous layer to a pH of 9-10 with a 1 M sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired amine.

  • Further purification can be achieved by column chromatography if necessary.

This method often provides a cleaner product and higher yield but requires a hydrogenation apparatus.

Materials:

  • 2,6-Dimethyl-5-nitroquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (cylinder or balloon)

  • Hydrogenation flask (e.g., Parr shaker bottle or a standard round-bottom flask)

  • Magnetic stirrer

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve 2,6-dimethyl-5-nitroquinoline (1.0 eq) in methanol (15-25 volumes).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1-3 atm or a balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the this compound. The product is often pure enough for subsequent steps, but can be further purified if needed.

Mandatory Visualization

Synthesis_Workflow Start 2,6-Dimethylquinoline Nitration Nitration (H₂SO₄, HNO₃, 0-5 °C) Start->Nitration Intermediate 2,6-Dimethyl-5-nitroquinoline Nitration->Intermediate Reduction Reduction Intermediate->Reduction Fe_HCl Fe / HCl, Reflux Reduction->Fe_HCl H2_PdC H₂ / Pd/C, RT Reduction->H2_PdC Final_Product This compound Fe_HCl->Final_Product H2_PdC->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_nitration Part 1: Nitration cluster_reduction Part 2: Reduction cluster_fe_hcl Protocol 1: Fe/HCl cluster_h2_pdc Protocol 2: H₂/Pd-C N_Start 1. Dissolve 2,6-Dimethylquinoline in conc. H₂SO₄ at 0 °C N_Add_HNO3 2. Add fuming HNO₃ dropwise at 0-5 °C N_Start->N_Add_HNO3 N_React 3. Stir for 2-3 hours at 0-5 °C N_Add_HNO3->N_React N_Quench 4. Quench on ice and neutralize N_React->N_Quench N_Extract 5. Extract with Dichloromethane N_Quench->N_Extract N_Purify 6. Dry, concentrate, and purify N_Extract->N_Purify R1_Start 1. Suspend nitro-compound and Fe in EtOH/H₂O N_Purify->R1_Start R2_Start 1. Dissolve nitro-compound in MeOH and add Pd/C N_Purify->R2_Start R1_React 2. Reflux and add conc. HCl R1_Start->R1_React R1_Filter 3. Filter and concentrate R1_React->R1_Filter R1_Workup 4. Basify and extract R1_Filter->R1_Workup R1_Isolate 5. Dry and concentrate R1_Workup->R1_Isolate R2_React 2. Stir under H₂ atmosphere R2_Start->R2_React R2_Filter 3. Filter through Celite® R2_React->R2_Filter R2_Isolate 4. Concentrate filtrate R2_Filter->R2_Isolate

Caption: Detailed experimental workflows for synthesis.

The Role of 2,6-Dimethylquinolin-5-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The rigid, bicyclic aromatic system of quinoline can effectively mimic the purine ring of ATP, enabling competitive inhibition at the kinase hinge region. Strategic functionalization of the quinoline core allows for the optimization of potency, selectivity, and pharmacokinetic properties. This document explores the potential utility of a specific functionalized quinoline, 2,6-Dimethylquinolin-5-amine , as a key building block in the synthesis of novel kinase inhibitors. While direct examples of kinase inhibitors synthesized from this compound are not extensively documented in publicly available literature, its structural features suggest significant potential for the development of targeted therapies.

The presence of an amino group at the C-5 position provides a crucial vector for chemical modification, allowing for the introduction of various side chains to probe the ATP-binding pocket and achieve selectivity for specific kinases. The methyl groups at the C-2 and C-6 positions can influence the molecule's solubility, metabolic stability, and steric interactions within the kinase active site.

General Synthetic Strategies and Potential Kinase Targets

The primary synthetic utility of this compound in the context of kinase inhibitor development lies in the reactivity of the 5-amino group. This amine can serve as a nucleophile in various coupling reactions to introduce moieties that interact with the kinase active site.

Potential Kinase Targets:

Based on the broader class of quinoline-based kinase inhibitors, derivatives of this compound could potentially target a range of kinases implicated in oncology and inflammatory diseases, including but not limited to:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src family kinases.

  • Serine/Threonine Kinases: Mitogen-activated protein kinases (MAPKs), Cyclin-dependent kinases (CDKs), and Protein Kinase B (Akt).

Experimental Protocols

The following are generalized, representative protocols for the derivatization of this compound, based on common synthetic methodologies for analogous amino-quinoline scaffolds.

Protocol 1: Acylation of this compound

This protocol describes the formation of an amide bond, a common linker in kinase inhibitors, at the 5-amino position.

Reaction Scheme:

Materials:

  • This compound

  • Desired carboxylic acid or acyl chloride

  • Coupling agent (e.g., HATU, HOBt/EDC) or Base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Stir bar and appropriate glassware

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2,6-dimethylquinolin-5-yl)amide.

Protocol 2: Sulfonylation of this compound

This protocol outlines the synthesis of sulfonamides, another important functional group in many kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Desired sulfonyl chloride

  • Base (e.g., Pyridine, Triethylamine)

  • Anhydrous solvent (e.g., DCM, THF)

  • Stir bar and appropriate glassware

  • Inert atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with an organic solvent (e.g., DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the target N-(2,6-dimethylquinolin-5-yl)sulfonamide.

Data Presentation

Compound IDTarget KinaseIC50 (nM)Assay TypeCell-based Activity (GI50, µM)
Example-1 Kinase ADataBiochemicalData
Example-2 Kinase BDataBiochemicalData
Example-3 Kinase CDataCellularData

Visualizations

The following diagrams illustrate key conceptual frameworks in the development of kinase inhibitors from this compound.

G cluster_0 Synthetic Workflow Start This compound Coupling Coupling Reaction (e.g., Amidation, Sulfonylation) Start->Coupling Library Library of Derivatives Coupling->Library Screening Kinase Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Coupling Optimization Lead Lead Compound SAR->Lead

Caption: A generalized workflow for the synthesis and screening of kinase inhibitors starting from this compound.

G cluster_1 Kinase Inhibition Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein Receptor->Substrate P Kinase_Inhibitor 2,6-Dimethylquinoline -5-amine Derivative Kinase_Inhibitor->Receptor Inhibits ATP ATP ATP->Receptor Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis Blocked by Inhibitor

Caption: A conceptual signaling pathway illustrating the mechanism of action for a kinase inhibitor derived from this compound.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its inherent structural features, combined with the versatility of the 5-amino group for chemical elaboration, provide a solid foundation for the generation of diverse chemical libraries. The protocols and conceptual frameworks presented herein offer a starting point for researchers to investigate the potential of this scaffold in the discovery and development of next-generation targeted therapies. Further research is warranted to synthesize and evaluate specific derivatives of this compound to uncover their potential as potent and selective kinase inhibitors.

Application Notes and Protocols: 2,6-Dimethylquinolin-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Its rigid, planar structure and the ability to introduce various substituents at different positions make it an attractive starting point for the design of novel drug candidates. This document focuses on the potential applications of 2,6-Dimethylquinolin-5-amine, a specific derivative, in the realm of medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors. While direct experimental data for this compound is limited in publicly available literature, this guide provides comprehensive protocols and application notes based on the well-established activities of structurally related quinoline derivatives.

Potential Applications

Based on the biological activities of analogous substituted quinolines, this compound and its derivatives are promising candidates for investigation in the following areas:

  • Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against a wide range of cancer cell lines. The introduction of an amino group at the C-5 position, along with the methyl groups at C-2 and C-6, can modulate the compound's electronic and steric properties, potentially leading to enhanced and selective cytotoxicity towards cancer cells.

  • Kinase Inhibitors: The quinoline core can mimic the purine ring of ATP, enabling its derivatives to bind to the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound could be designed to target specific kinases involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Data from Structurally Related Quinoline Derivatives

To illustrate the potential of the quinoline scaffold, the following tables summarize the antiproliferative activities of various substituted quinoline derivatives against several human cancer cell lines. This data, gathered from publicly available research, can serve as a benchmark for the evaluation of novel compounds based on the this compound core.

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2-Aryl-6-substituted quinolinePC3 (Prostate)31.37
2 2-Aryl-6-substituted quinolineHeLa (Cervical)8.3
3 Quinoline-chalcone derivativeMGC-803 (Gastric)1.38[1]
4 Quinoline-chalcone derivativeHCT-116 (Colon)5.34[1]
5 Quinoline-chalcone derivativeMCF-7 (Breast)5.21[1]
6 6-Bromo-5-nitroquinolineHT29 (Colon)>50[2]
7 6,8-DiphenylquinolineHT29 (Colon)27.4[2]

Table 2: Kinase Inhibitory Activity of Selected Quinoline-Based Compounds

Compound IDTarget KinaseIC50 (nM)Reference
8 Pim-1 Kinase~2600 (GI50 in µM for PC-3 cells)[3]
9 VEGFR-214[4]
10 c-Met9.3[5]
11 EGFR87[6]
12 HER-233[6]

Proposed Signaling Pathways for Investigation

Given the prevalence of quinoline derivatives as kinase inhibitors, several signaling pathways are pertinent for investigating the mechanism of action of novel this compound analogs.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 induces transcription Substrates Downstream Substrates (e.g., BAD, MYC) Pim1->Substrates phosphorylates Quinoline This compound (Proposed Inhibitor) Quinoline->Pim1 inhibits Proliferation Cell Proliferation & Survival Substrates->Proliferation promotes EGFR_HER2_Signaling_Pathway Ligand Growth Factors (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 binds & activates PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS Quinoline This compound (Proposed Inhibitor) Quinoline->EGFR_HER2 inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinoline This compound (Proposed Inhibitor) Quinoline->VEGFR2 inhibits Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, and Survival) PLCg->Angiogenesis PI3K->Angiogenesis Biological_Evaluation_Workflow Synthesis Synthesis of This compound Derivatives Antiproliferative Antiproliferative Screening (MTT Assay) Synthesis->Antiproliferative Hit_Identification Hit Identification (IC50 Determination) Antiproliferative->Hit_Identification Mechanism Mechanism of Action Studies Hit_Identification->Mechanism Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Kinase_Assay Target Kinase Inhibition Assay Mechanism->Kinase_Assay Lead_Optimization Lead Optimization Cell_Cycle->Lead_Optimization Apoptosis->Lead_Optimization Kinase_Assay->Lead_Optimization

References

Application Notes and Protocols for the Functionalization of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 2,6-Dimethylquinolin-5-amine. This versatile building block is of significant interest in medicinal chemistry due to the established role of the quinoline scaffold in numerous therapeutic agents.[1] The protocols outlined below describe key chemical transformations—acylation, sulfonation, and diazotization—to generate a diverse range of derivatives for screening and development in drug discovery programs.

Introduction

This compound serves as a valuable starting material for the synthesis of novel compounds with potential biological activity.[1] The quinoline core is a privileged structure in drug development, and its derivatives have shown promise in a variety of therapeutic areas, including oncology. Functionalization of the 5-amino group allows for the introduction of various pharmacophores and modification of the physicochemical properties of the parent molecule, which can lead to enhanced biological activity and improved drug-like characteristics.

Strategic Functionalization of this compound

The primary amino group at the 5-position of the 2,6-dimethylquinoline scaffold is a key handle for a variety of chemical modifications. The following sections detail protocols for common and useful functionalization reactions.

Acylation of the Amino Group

Acylation of the 5-amino group to form an amide is a fundamental transformation in medicinal chemistry. This reaction can be used to introduce a wide array of substituents, thereby modulating the compound's properties.

Experimental Protocol: N-Acylation of this compound

This protocol describes a general procedure for the acylation of this compound using an acyl chloride or anhydride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acetic Anhydride

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) or anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated 2,6-dimethylquinoline.

Quantitative Data for Acylation of Aromatic Amines (Representative)

Acylating AgentProductSolventBaseTemp. (°C)Time (h)Yield (%)
Acetyl ChlorideN-(2,6-Dimethylquinolin-5-yl)acetamideDCMPyridine0 to RT1-385-95
Acetic AnhydrideN-(2,6-Dimethylquinolin-5-yl)acetamideNeatAcetic AcidRT1-290-98
Benzoyl ChlorideN-(2,6-Dimethylquinolin-5-yl)benzamideDCMPyridine0 to RT2-480-90

Note: The data presented are typical for acylation reactions of aromatic amines and may require optimization for this compound.

Sulfonylation of the Quinoline Ring

Introduction of a sulfonamide or sulfonic acid group can significantly impact the solubility and biological activity of a molecule. Direct sulfonation of the quinoline ring is an electrophilic aromatic substitution reaction.

Experimental Protocol: Electrophilic Sulfonation of 2,6-Dimethylquinoline

This protocol describes a general procedure for the sulfonation of the 2,6-dimethylquinoline ring. The position of sulfonation will be directed by the existing substituents.

Materials:

  • 2,6-Dimethylquinoline

  • Fuming Sulfuric Acid (Oleum) or Chlorosulfonic Acid

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, carefully add 2,6-Dimethylquinoline (1.0 equivalent).

  • Cool the flask in an ice bath.

  • Slowly and carefully add fuming sulfuric acid (oleum) or chlorosulfonic acid (2-3 equivalents) to the cooled starting material with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 80-100 °C).

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The sulfonated product may precipitate. If so, collect the solid by filtration.

  • If the product remains in solution, neutralize with a suitable base (e.g., NaOH solution) to induce precipitation.

  • Wash the crude product with cold water and dry.

  • Recrystallization from a suitable solvent may be required for further purification.

Quantitative Data for Sulfonation of Quinolines (Representative)

Sulfonating AgentProductTemp. (°C)Time (h)Yield (%)
Fuming Sulfuric Acid2,6-Dimethylquinoline-x-sulfonic acid100-1204-870-85
Chlorosulfonic Acid2,6-Dimethylquinoline-x-sulfonyl chloride0 to RT2-475-90

Note: The position of sulfonation (x) is subject to the directing effects of the methyl groups. The sulfonyl chloride can be subsequently reacted with amines to form sulfonamides.[2] Data is based on general procedures for quinoline sulfonation and will require optimization.

Diazotization of the Amino Group and Subsequent Reactions

Diazotization of the 5-amino group creates a versatile diazonium salt intermediate, which can be converted into a wide range of functionalities through reactions like the Sandmeyer reaction.[3][4]

Experimental Protocol: Diazotization and Sandmeyer Reaction

This protocol outlines the formation of a diazonium salt from this compound and its subsequent conversion to a halide.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Copper(I) Chloride (CuCl), Copper(I) Bromide (CuBr), or Potassium Iodide (KI)

  • Ice bath

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

Part A: Diazotization

  • Dissolve this compound (1.0 equivalent) in an aqueous solution of HCl or H₂SO₄ in a beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the amine solution, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction (Halogenation)

  • In a separate flask, prepare a solution or suspension of the copper(I) halide (e.g., CuCl or CuBr, 1.2 equivalents) in the corresponding concentrated halogen acid (e.g., HCl or HBr) and cool it in an ice bath. For iodination, a solution of potassium iodide is used.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the cold copper(I) halide or potassium iodide solution.

  • Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data for Sandmeyer Reaction of Aromatic Amines (Representative)

ReagentProductTemp. (°C)Yield (%)
CuCl / HCl5-Chloro-2,6-dimethylquinoline0 to 6060-80
CuBr / HBr5-Bromo-2,6-dimethylquinoline0 to 6060-80
KI5-Iodo-2,6-dimethylquinoline0 to RT70-90

Note: Yields are typical for Sandmeyer reactions of aromatic amines and will likely require optimization for the specific substrate.

Visualizing the Workflow and Biological Context

To aid in the conceptualization of the functionalization strategies and their potential biological relevance, the following diagrams are provided.

G Experimental Workflow for Functionalization start This compound acylation Acylation (Acyl Chloride/Anhydride, Base) start->acylation sulfonation Sulfonation (Fuming H₂SO₄ or ClSO₃H) start->sulfonation diazotization Diazotization (NaNO₂, Acid, 0-5°C) start->diazotization product_amide N-Acyl Derivative acylation->product_amide product_sulfonic Sulfonic Acid Derivative sulfonation->product_sulfonic diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuX or KI) diazonium_salt->sandmeyer product_halo 5-Halo Derivative sandmeyer->product_halo

Caption: A flowchart illustrating the primary pathways for the functionalization of this compound.

G Diazotization and Sandmeyer Reaction Pathway amine This compound (Ar-NH₂) diazonium Diazonium Salt (Ar-N₂⁺) amine->diazonium Diazotization halide 5-Halo-2,6-dimethylquinoline (Ar-X) diazonium->halide Sandmeyer Reaction reagents_diazo NaNO₂ + 2HX (0-5°C) reagents_sandmeyer CuX

Caption: A simplified reaction scheme for the diazotization of this compound followed by a Sandmeyer reaction.

Relevance to Drug Discovery: Targeting Signaling Pathways

Quinoline derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. The functionalized derivatives of this compound can be screened for their inhibitory activity against key kinases in this pathway, such as PI3K, Akt, and mTOR.

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline-Based Inhibitors Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: A diagram of the PI3K/Akt/mTOR signaling pathway, highlighting potential points of inhibition by quinoline-based compounds.

Conclusion

The protocols and data provided herein offer a foundational guide for the functionalization of this compound. These reactions open avenues for the synthesis of a diverse library of novel quinoline derivatives. Subsequent screening of these compounds in relevant biological assays, such as those targeting the PI3K/Akt/mTOR pathway, may lead to the identification of promising new candidates for drug development. It is important to note that the provided quantitative data is representative and optimization of reaction conditions is recommended to achieve the best results for this specific substrate.

References

Application Notes and Protocols: 2,6-Dimethylquinolin-5-amine as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] This document provides detailed application notes and protocols for the utilization of 2,6-dimethylquinolin-5-amine as a foundational scaffold in drug discovery programs. While specific data for this compound is not extensively available in public literature, this guide leverages established synthetic methodologies and biological screening data from structurally related amino- and dimethyl-substituted quinolines to provide a comprehensive framework for its investigation.

Introduction to the this compound Scaffold

2,6-Dimethylquinoline serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2] The introduction of a primary amine at the 5-position offers a key functional handle for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The dimethyl substitution pattern on the quinoline core provides a specific lipophilic and steric profile that can influence target binding and metabolic stability.

Potential Therapeutic Applications:

Based on the known biological activities of related quinoline derivatives, the this compound scaffold is a promising starting point for the discovery of novel agents in several therapeutic areas, including:

  • Oncology: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases.[3][4]

  • Kinase Inhibition: The quinoline core is a common feature in many kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[5][6][7]

  • Infectious Diseases: Aminoquinolines have a long history as antimalarial agents, and the scaffold continues to be explored for new antibacterial and antifungal compounds.[8]

  • Inflammatory Diseases: Certain quinoline derivatives have shown anti-inflammatory properties, suggesting potential applications in treating a range of inflammatory conditions.[8]

Synthetic Protocols

The synthesis of this compound and its derivatives can be approached through several established synthetic routes for quinolines. The following protocols are representative methods that can be adapted for the specific target compound.

Protocol 1: Synthesis of 2,6-Dimethylquinoline via Skraup-Doebner-Von Miller Reaction

This protocol describes a general method for the synthesis of the 2,6-dimethylquinoline core, which can then be functionalized to introduce the 5-amino group.

Materials:

  • p-Toluidine

  • Crotonaldehyde

  • Hydrochloric acid (HCl)

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine in a suitable solvent such as ethanol.

  • Slowly add concentrated hydrochloric acid to the solution while stirring.

  • Add the oxidizing agent to the mixture.

  • Gradually add crotonaldehyde to the reaction mixture. The reaction is often exothermic and may require cooling.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,6-dimethylquinoline.

Protocol 2: Nitration and Reduction to Synthesize this compound

This protocol outlines the introduction of the 5-amino group onto the 2,6-dimethylquinoline scaffold.

Materials:

  • 2,6-Dimethylquinoline

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Reducing agent (e.g., tin(II) chloride or catalytic hydrogenation with Pd/C)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., ethanol)

Procedure:

  • Nitration:

    • In a flask cooled in an ice bath, slowly add 2,6-dimethylquinoline to a mixture of fuming nitric acid and concentrated sulfuric acid.

    • Stir the mixture at a low temperature for a specified time, monitoring the formation of the 5-nitro derivative by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.

    • Collect the precipitated 2,6-dimethyl-5-nitroquinoline by filtration, wash with water, and dry.

  • Reduction:

    • Suspend the 2,6-dimethyl-5-nitroquinoline in a suitable solvent like ethanol.

    • Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Monitor the reduction by TLC until the starting material is consumed.

    • If using a metal-acid reduction, neutralize the reaction mixture with sodium hydroxide and extract the product. If using catalytic hydrogenation, filter off the catalyst.

    • Purify the crude this compound by column chromatography or recrystallization.

Protocol 3: Derivatization of this compound for SAR Studies

The 5-amino group provides a versatile point for derivatization to explore structure-activity relationships.

Materials:

  • This compound

  • Acyl chlorides, sulfonyl chlorides, or aldehydes/ketones

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or THF)

Procedure (Amide Synthesis Example):

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere.

  • Add a base such as triethylamine to the solution.

  • Cool the mixture in an ice bath and slowly add the desired acyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amide derivative by column chromatography.

Biological Evaluation Protocols

The following protocols are standard assays for evaluating the potential anticancer and kinase inhibitory activity of novel compounds based on the this compound scaffold.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This assay determines the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5: Kinase Inhibition Assay (Example: PI3K Kinase Assay)

This protocol is for determining the inhibitory activity of compounds against a specific kinase, such as PI3K, which is often implicated in cancer.

Materials:

  • Recombinant human PI3K enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., PIP2)

  • Test compounds in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the PI3K enzyme, kinase buffer, and the substrate in a 384-well plate.

  • Add the test compounds at various concentrations and a vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison and analysis.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

Compound IDR-Group at 5-aminoMCF-7 IC50 (µM)A549 IC50 (µM)
Scaffold-01 -H> 50> 50
Deriv-01a -COCH₃15.222.5
Deriv-01b -SO₂CH₃10.818.1
Deriv-01c -Benzoyl5.69.3
Doxorubicin (Control)0.81.2

Table 2: Hypothetical Kinase Inhibitory Activity of this compound Derivatives

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)
Scaffold-01 > 10,000> 10,000
Deriv-01a 8501200
Deriv-01b 450780
Deriv-01c 120250
GDC-0941 (Control)5

Visualizations

Drug Discovery Workflow:

G cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization Scaffold This compound Scaffold Synthesis Synthesis of Derivatives Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Anticancer Screening (e.g., MTT Assay) Purification->InVitro KinaseAssay Kinase Inhibition Assays (e.g., PI3K, mTOR) InVitro->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies ADME->InVivo G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K inhibits

References

Application Notes and Protocols for High-Throughput Screening of 2,6-Dimethylquinolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 2,6-Dimethylquinolin-5-amine derivatives to identify and characterize potential inhibitors of the novel kinase, QK1 (Quinoline-Kinase 1). QK1 is a hypothetical serine/threonine kinase implicated in oncogenic signaling pathways. These application notes include detailed protocols for a primary biochemical assay and a secondary cell-based assay, methodologies for data analysis, and visualization of the relevant signaling pathway and experimental workflows.

Introduction to QK1: A Novel Therapeutic Target

QK1 is a newly identified kinase that plays a critical role as a downstream effector in the hypothetical RAS-RAF-MEK-ERK signaling pathway. Constitutive activation of this pathway due to mutations in upstream components is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Overexpression and hyperactivity of QK1 have been observed in various tumor cell lines, where it is essential for the phosphorylation of key substrates involved in cell cycle progression and apoptosis resistance. The development of potent and selective inhibitors of QK1, such as novel this compound derivatives, represents a promising therapeutic strategy for a range of malignancies.

QK1 Signaling Pathway

The diagram below illustrates the hypothetical signaling cascade involving QK1. Upon activation by growth factors, the RAS-RAF-MEK-ERK pathway is stimulated, leading to the phosphorylation and activation of ERK. Activated ERK then phosphorylates and activates QK1, which in turn phosphorylates downstream substrates (Substrate A and Substrate B), promoting cell proliferation and survival.

QK1_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation QK1 QK1 ERK->QK1 Phosphorylation Substrate_A Substrate A QK1->Substrate_A Phosphorylation Substrate_B Substrate B QK1->Substrate_B Phosphorylation Proliferation Cell Proliferation Substrate_A->Proliferation Survival Cell Survival Substrate_B->Survival Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Hypothetical QK1 Signaling Pathway.

Experimental Protocols

Primary High-Throughput Screening: In Vitro QK1 Kinase Assay

This primary assay is a biochemical screen designed to rapidly identify compounds that directly inhibit the enzymatic activity of QK1. The assay measures the phosphorylation of a synthetic peptide substrate by recombinant QK1 using a luminescence-based detection method.

Materials:

  • Recombinant human QK1 enzyme

  • QK1 peptide substrate (biotinylated)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound derivative library (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • 384-well white, opaque plates

Protocol:

  • Prepare the QK1 enzyme solution in assay buffer to a 2X final concentration.

  • Prepare the peptide substrate and ATP solution in assay buffer to a 2X final concentration.

  • Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. Dispense 50 nL of Staurosporine (positive control) and DMSO (negative control) into designated wells.

  • Add 5 µL of the 2X QK1 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 2X peptide substrate and ATP solution to each well.

  • Incubate the reaction plate for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Hits are typically defined as compounds that exhibit an inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Secondary High-Throughput Screening: Cell-Based QK1 Phosphorylation Assay

This secondary assay is a cell-based screen to confirm the activity of hits from the primary screen in a more physiologically relevant context. This assay measures the inhibition of the phosphorylation of a known downstream substrate of QK1 in a human cancer cell line that overexpresses QK1.

Materials:

  • Human cancer cell line (e.g., HEK293) stably overexpressing a tagged version of QK1 substrate.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., PBS)

  • Fixation and permeabilization buffers

  • Primary antibody specific for the phosphorylated form of the QK1 substrate

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Hits from the primary screen (dissolved in DMSO)

  • Positive control (known QK1 inhibitor)

  • Negative control (DMSO)

  • 384-well black, clear-bottom imaging plates

Protocol:

  • Seed the QK1-overexpressing cells into 384-well imaging plates at a density of 5,000 cells per well and incubate overnight.

  • Treat the cells with the hit compounds from the primary screen at various concentrations (e.g., 10-point dose-response curve). Include positive and negative controls.

  • Incubate the cells with the compounds for 2 hours.

  • Stimulate the QK1 pathway by adding a growth factor (e.g., EGF) to all wells except the unstimulated controls. Incubate for 30 minutes.

  • Fix, permeabilize, and block the cells.

  • Incubate the cells with the primary antibody against the phosphorylated QK1 substrate.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

Data Analysis:

Image analysis software is used to quantify the fluorescence intensity of the phosphorylated substrate within each cell. The IC50 value (the concentration of the compound that inhibits 50% of the phosphorylation signal) is determined for each active compound by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

Table 1: Primary HTS Results for a Subset of this compound Derivatives

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit ( >50%)
DMQ-0011085,00015.0No
DMQ-0021042,00058.0Yes
DMQ-0031092,0008.0No
DMQ-0041025,00075.0Yes
DMQ-0051078,00022.0No
Positive Control110,000100.0N/A
Negative ControlN/A100,0000.0N/A

Table 2: Secondary Assay Results for Primary Hits

Compound IDPrimary Screen % InhibitionSecondary Assay IC50 (µM)
DMQ-00258.02.5
DMQ-00475.00.8

Experimental Workflows

HTS_Workflow Library This compound Derivative Library Primary_Screen Primary HTS: In Vitro QK1 Kinase Assay Library->Primary_Screen Data_Analysis_1 Data Analysis: Calculate % Inhibition Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification (>50% Inhibition) Data_Analysis_1->Hit_Identification Secondary_Screen Secondary HTS: Cell-Based Phosphorylation Assay Hit_Identification->Secondary_Screen Data_Analysis_2 Data Analysis: Determine IC50 Values Secondary_Screen->Data_Analysis_2 Validated_Hits Validated Hits Data_Analysis_2->Validated_Hits

Caption: High-Throughput Screening Workflow.

Primary_Assay_Workflow Start Start Dispense_Compounds Dispense Compounds (50 nL) Start->Dispense_Compounds Add_Enzyme Add 2X QK1 Enzyme (5 µL) Dispense_Compounds->Add_Enzyme Incubate_1 Incubate 15 min Add_Enzyme->Incubate_1 Add_Substrate Add 2X Substrate/ATP (5 µL) Incubate_1->Add_Substrate Incubate_2 Incubate 60 min Add_Substrate->Incubate_2 Add_Reagent Add Kinase-Glo® Reagent (10 µL) Incubate_2->Add_Reagent Incubate_3 Incubate 10 min Add_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: Primary In Vitro Assay Workflow.

Application Notes and Protocols for Cell-Based Assays of 2,6-Dimethylquinolin-5-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a focal point in the design of novel therapeutic agents.[1] 2,6-Dimethylquinolin-5-amine, a specific derivative, holds promise for biological activity. These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic, kinase inhibitory, anti-inflammatory, and neuroprotective potential of this compound compounds.

The evaluation of novel chemical entities through in vitro cytotoxicity assays is a critical first step in the drug discovery pipeline, providing essential data on a compound's concentration-dependent toxicity.[3] Furthermore, as protein kinases are crucial targets in drug development, particularly in oncology, cell-based kinase assays offer more biologically relevant data compared to in vitro assays by accounting for cellular factors.[4][5]

Cytotoxicity Assessment

A fundamental step in evaluating any new compound is to determine its cytotoxic potential.[6] This helps establish a therapeutic window and identifies potential for anticancer applications. The following protocols describe two standard methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[7]

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with compromised plasma membranes.[3]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[3]

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.

Data Presentation: Cytotoxicity

Summarize the IC50 values obtained from the cytotoxicity assays in a table for clear comparison across different cell lines and time points.

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 This compound48e.g., 25.4 ± 3.1
HeLa This compound48e.g., 38.1 ± 4.5
HEK293 This compound48e.g., >100
MCF-7 Doxorubicin (Control)48e.g., 1.2 ± 0.2

Data should be presented as mean ± standard deviation from at least three independent experiments.

Experimental Workflow: Cytotoxicity Assays

G cluster_setup Assay Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound Dilutions B->C D Incubate (24-72h) C->D I Incubate (e.g., 24h) C->I E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilizer (DMSO) F->G H Read Absorbance (570nm) G->H N Calculate % Viability H->N J Collect Supernatant I->J K Add LDH Reaction Mix J->K L Incubate 30 min K->L M Read Absorbance (490nm) L->M O Calculate % Cytotoxicity M->O P Determine IC50 Value N->P

Caption: General workflow for MTT and LDH cytotoxicity assays.

Kinase Inhibition Assays

Quinoline derivatives are known to target protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer.[1][5] Cell-based kinase assays measure the ability of a compound to inhibit a specific kinase within a cellular context.

Cellular Phosphorylation Assay (Western Blot)

This method quantifies the phosphorylation level of a specific downstream substrate of a target kinase to determine the kinase's activity.[8] A reduction in phosphorylation indicates inhibition.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells known to have active signaling through the kinase of interest (e.g., A549 cells for EGFR signaling). Treat cells with various concentrations of this compound for a short period (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK). Then, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total protein of the substrate to ensure equal loading.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal.

Data Presentation: Kinase Inhibition

Present the results as a dose-response curve and calculate the IC50 value for the inhibition of substrate phosphorylation.

Target KinaseSubstrateCell LineIC50 (µM)
e.g., EGFRe.g., ERK1/2e.g., A549e.g., 5.2 ± 0.8
e.g., Pim-1e.g., Bade.g., K-562e.g., 10.7 ± 1.5

Data should be presented as mean ± standard deviation.

Signaling Pathway: Generic Kinase Cascade

G compound This compound receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response

Caption: Inhibition of a typical RTK signaling pathway.

Anti-inflammatory Activity Assays

Chronic inflammation is linked to various diseases, and many quinoline derivatives have shown anti-inflammatory properties.[9][10] Key inflammatory mediators include cytokines like TNF-α and IL-6.

TNF-α and IL-6 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture: Use a monocyte cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

  • Cell Stimulation: Plate the cells and treat them with various concentrations of this compound for 1 hour.

  • LPS Challenge: Stimulate the cells with LPS (1 µg/mL) to induce cytokine production.

  • Incubation: Incubate for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocol.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition relative to the LPS-stimulated control. Determine the IC50 value.

Data Presentation: Anti-inflammatory Activity
CytokineCell TypeIC50 (µM)
TNF-α THP-1e.g., 15.8 ± 2.1
IL-6 THP-1e.g., 22.4 ± 3.5

Data should be presented as mean ± standard deviation.

Signaling Pathway: LPS-induced Inflammation

G compound This compound ikk IKK Complex compound->ikk Inhibition lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 traf6->ikk nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines

Caption: Inhibition of the NF-κB inflammatory pathway.

Neuroprotection Assays

Quinoline derivatives have been investigated for their potential to protect neurons from damage, which is relevant for neurodegenerative diseases.[11][12]

Oxidative Stress-Induced Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Experimental Protocol:

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.[13]

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Add a neurotoxin (e.g., H₂O₂) to the wells to induce cell death. Include a control group with the neurotoxin alone.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in section 1.1.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells pre-treated with the compound to those treated with the neurotoxin alone.

Data Presentation: Neuroprotection
NeurotoxinCell LineCompound Concentration (µM)% Neuroprotection
e.g., H₂O₂SH-SY5Y1e.g., 15%
e.g., H₂O₂SH-SY5Y10e.g., 45%
e.g., H₂O₂SH-SY5Y50e.g., 70%

Data should be presented as mean ± standard deviation.

Workflow: Neuroprotection Assay

G A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with This compound A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Incubate for 24h C->D E Assess Cell Viability (MTT Assay) D->E F Calculate % Neuroprotection E->F

Caption: Workflow for assessing neuroprotective activity.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of this compound compounds. By systematically evaluating cytotoxicity, kinase inhibition, anti-inflammatory, and neuroprotective properties, researchers can effectively profile this novel compound and identify promising avenues for further preclinical development. The provided workflows, data presentation formats, and pathway diagrams are intended to guide robust and reproducible experimental design.

References

Application Notes and Protocols for Evaluating the In Vitro Antiproliferative Activity of 2,6-Dimethylquinolin-5-amine Analogs and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer metabolism and the modulation of critical signaling pathways that regulate cell death.[2] This document provides a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of quinoline derivatives, with a focus on 2,6-Dimethylquinolin-5-amine analogs and related structures. Accurate assessment of their cytotoxic effects is a critical step in the drug discovery and development process.[1]

Data Presentation: Antiproliferative Activity of Quinoline Derivatives

The antiproliferative activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative view of their potency.

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Quinoline-based dihydrazone 3b MCF-7Breast Cancer7.016[3]
Quinoline-based dihydrazone 3c MCF-7Breast Cancer7.05[3]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32Amelanotic MelanomaNot Specified[4]
MDA-MB-231Breast AdenocarcinomaExcellent efficacy, comparable to cisplatin and doxorubicin[4]
A549Lung AdenocarcinomaNot Specified[4]
Compound 11e COLO 205Colon CancerNanomolar potency[5]
HL-60Promyelocytic Leukemia< 1[5]
Hep3BHepatocellular Carcinoma< 1[5]
H460Large Cell Lung Cancer< 1[5]
Pyrazolo[3,4-d]pyrimidine analog 4a HepG2Hepatocellular Carcinoma0.58[6]
HCT116Colorectal Carcinoma1.09[6]
Pyrazolo[3,4-d]pyrimidine analog 4b HepG2Hepatocellular Carcinoma2.57[6]
HCT116Colorectal Carcinoma3.38[6]

Note: The IC50 values are highly dependent on the cell line, assay method, and incubation time. Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of quinoline derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K-562)[7]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10-15% FBS)[7]

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals[2]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[2]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2][7]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium.

    • Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions.[1] Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[2] The IC50 value can be determined by plotting cell viability against the compound concentration.[1]

The SRB assay is a cell viability assay used by the National Cancer Institute (NCI) to screen compounds against 60 different cancer cell lines.[8]

Procedure Outline:

  • Cell Seeding: 5 x 10³ cells are seeded in a 96-well plate and incubated for 24 hours.[8]

  • Compound Treatment: Cells are treated with the compound at a single high dose (e.g., 10⁻⁵ M) for a specified period.[8]

  • Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.

  • Absorbance Measurement: Absorbance is read at a specific wavelength.

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[1]

a) Annexin V/Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure Outline:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives.[1]

  • Cell Harvesting and Washing: Harvest both adherent and floating cells and wash with cold PBS.[1]

  • Resuspension: Resuspend cells in 1X Annexin V binding buffer.[1]

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells by flow cytometry.[1]

b) Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Procedure Outline:

  • Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells.[1]

  • Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.[1]

  • Incubation: Allow active caspases to cleave the substrate.[1]

  • Detection: Measure the resulting signal using a microplate reader.

Visualizations

The following diagrams illustrate the general workflow of a cell viability assay and a proposed mechanism of action for some quinoline derivatives.

G cluster_workflow Experimental Workflow for Cell Viability Assay A Cell Seeding (96-well plate) B Compound Incubation (e.g., 48-72h) A->B C Addition of Viability Reagent (e.g., MTT, SRB) B->C D Incubation C->D E Signal Detection (Absorbance) D->E F Data Analysis (IC50 Calculation) E->F

Caption: General workflow of a cell viability assay.

G cluster_pathway Proposed Mechanism of Action for Certain Quinoline Derivatives Compound Quinoline Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition JNK JNK Pathway Compound->JNK Activation Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis JNK->Apoptosis G2M G2/M Phase Arrest Microtubule->G2M G2M->Apoptosis

Caption: Proposed mechanism of action for certain quinoline derivatives.[5][9]

References

Application of 2,6-Dimethylquinolin-5-amine in Antimalarial Research: A Review of Related Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives have historically been the cornerstone of antimalarial chemotherapy, with quinine being the first effective treatment for malaria.[1] The synthetic quinoline analog, chloroquine, was a highly effective and widely used antimalarial for many years.[2] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum, the most virulent human malaria parasite, have severely compromised the efficacy of many quinoline-based drugs, necessitating the continuous development of new antimalarial agents.[2][3]

This document aims to provide detailed application notes and protocols relevant to the study of aminoquinoline derivatives in antimalarial research. While a comprehensive search of scientific literature did not yield specific data on the direct antimalarial application of 2,6-Dimethylquinolin-5-amine , the principles and methodologies outlined herein are based on extensive research on analogous 4-aminoquinoline and 8-aminoquinoline compounds.[4][5] This information is intended to guide researchers in the potential evaluation of novel quinoline compounds like this compound. This compound serves as a versatile building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals.[6]

Structure-Activity Relationships (SAR) of Aminoquinolines

The antimalarial activity of quinoline derivatives is highly dependent on their structural features. Key SAR insights for aminoquinolines include:

  • The Quinoline Core: The quinoline nucleus is a critical scaffold for antimalarial activity.[1]

  • Substitution at Position 7: For 4-aminoquinolines like chloroquine, an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for potent antimalarial activity.[7][8]

  • The Amino Side Chain at Position 4: A flexible diaminoalkyl side chain at the 4-position is essential for the activity of many quinoline antimalarials. This side chain is believed to be important for drug accumulation in the parasite's acidic food vacuole.[8]

  • Modifications to the Side Chain: The nature and length of the aminoalkyl side chain can significantly impact potency, resistance profile, and pharmacokinetic properties.[9]

  • 8-Aminoquinolines: This class of compounds, exemplified by primaquine, has a different SAR profile and is primarily active against the liver stages (hypnozoites) of the parasite. The presence of a 6-methoxy group often enhances activity.[5][10]

Quantitative Data on Quinoline Derivatives

The following tables summarize the in vitro antimalarial activity of various quinoline derivatives against different strains of P. falciparum. This data provides a comparative baseline for evaluating new compounds.

Table 1: In Vitro Antiplasmodial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassP. falciparum Strain(s)IC50 Value(s)Reference(s)
ChloroquineDrug-Sensitive (3D7)< 0.5 µM[11]
ChloroquineDrug-Resistant (K1)> 0.5 µM[11]
Quinoline-Pyrimidine Hybrids-0.043 - 0.073 µg/mL[9]
Quinoline-Sulfonamide HybridsDrug-Sensitive (3D7)0.01 - 0.05 µM[9]
Quinoline-Sulfonamide HybridsDrug-Resistant (K1)0.36 - 0.41 µM[9]
4-N-Methylaminoquinoline AnaloguesDrug-Sensitive (3D7)< 500 nM[11]
4-N-Methylaminoquinoline AnaloguesDrug-Resistant (K1)< 500 nM[11]
Dihydropyrimidine-Quinoline Hybrids-0.014 - 5.87 µg/mL[3]
Bisquinoline DerivativesDrug-Resistant (W2)< 5 nM[2]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of quinoline-based antimalarial candidates are crucial for reproducible research.

Protocol 1: General Synthesis of 4-Aminoquinoline Derivatives

This protocol outlines a general method for the synthesis of 4-aminoquinoline derivatives, which could be adapted for compounds like this compound.

Workflow for Synthesis of 4-Aminoquinoline Derivatives

G cluster_synthesis Synthesis of 4-Aminoquinoline Core cluster_functionalization Side Chain Attachment A Starting Anilines B Reaction with Diethyl Malonate A->B C Cyclization B->C D Chlorination (e.g., with POCl3) C->D E 4-Chloroquinoline Intermediate D->E G Nucleophilic Substitution E->G F Desired Diamine Side Chain F->G H Final 4-Aminoquinoline Product G->H

Caption: A generalized workflow for the synthesis of 4-aminoquinoline antimalarial candidates.

Methodology:

  • Synthesis of the Quinoline Core:

    • React the appropriately substituted aniline with diethyl malonate.

    • Induce cyclization of the resulting intermediate, often through thermal methods, to form the quinolone.

    • Chlorinate the quinolone, typically using phosphorus oxychloride (POCl₃), to yield the 4-chloroquinoline intermediate.[12]

  • Attachment of the Amino Side Chain:

    • Perform a nucleophilic substitution reaction between the 4-chloroquinoline intermediate and the desired N-substituted diamine.[12] This step is often carried out in a suitable solvent and may require heating.

  • Purification and Characterization:

    • Purify the final product using techniques such as column chromatography or recrystallization.

    • Characterize the structure and purity of the synthesized compound using methods like NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Antiplasmodial Activity Assay

This protocol describes a standard method for assessing the in vitro activity of compounds against P. falciparum.

Workflow for In Vitro Antiplasmodial Assay

G cluster_detection Detection Methods A P. falciparum Culture (Chloroquine-sensitive & resistant strains) B Prepare Serial Dilutions of Test Compound A->B C Incubate Parasites with Compound (48-72h) B->C D Assess Parasite Growth Inhibition C->D E Determine IC50 Value D->E D1 Microscopy (Giemsa staining) D->D1 D2 SYBR Green I based fluorescence assay D->D2 D3 pLDH assay D->D3

Caption: A typical workflow for determining the in vitro antiplasmodial activity of a test compound.

Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1 strains) in human erythrocytes in RPMI-1640 medium supplemented with serum.[11]

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then in culture medium.

  • Incubation: Add the compound dilutions to parasite cultures in a 96-well plate and incubate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Assessment of Parasite Growth: Determine parasite growth inhibition using a suitable method:

    • Microscopy: Prepare Giemsa-stained thin blood smears and count the number of parasitized red blood cells.

    • SYBR Green I Assay: Lyse the red blood cells and add SYBR Green I, which fluoresces upon binding to parasite DNA. Measure fluorescence to quantify parasite growth.

    • pLDH Assay: Measure the activity of parasite-specific lactate dehydrogenase (pLDH) as an indicator of parasite viability.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[11]

Protocol 3: In Vivo Antimalarial Efficacy Testing (Mouse Model)

This protocol outlines the Peters' 4-day suppressive test, a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.

G A Infect Mice with P. berghei B Administer Test Compound Orally/IP (Daily for 4 days) A->B A->B C Monitor Parasitemia (Giemsa-stained blood smears) B->C D Monitor Survival B->D E Calculate Percent Parasite Inhibition C->E F Determine Mean Survival Time D->F

Caption: Proposed mechanism of action of chloroquine, involving accumulation in the food vacuole and inhibition of hemozoin formation.

Disclaimer: As of the latest literature search, there is no specific information available regarding the direct application of this compound in antimalarial research. The information provided is based on studies of structurally related aminoquinoline compounds and is intended for research and informational purposes only. Researchers should conduct their own comprehensive literature reviews and validation studies before commencing any experimental work.

References

Application Notes: 2,6-Dimethylquinolin-5-amine Derivatives as Potential Dopamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine agonists are critical therapeutic agents for a range of neurological and psychiatric disorders, most notably Parkinson's disease. The quinoline scaffold has emerged as a promising structural motif in the design of novel dopamine receptor ligands. While specific data on 2,6-dimethylquinolin-5-amine derivatives as dopamine agonists is not extensively available in the current literature, the broader class of quinoline and its analogs has demonstrated significant activity at dopamine receptors, particularly the D2 subtype. This document provides a general framework for the investigation of this compound derivatives as potential dopamine agonists, including detailed experimental protocols for their characterization.

Rationale for Investigating this compound Derivatives

The exploration of novel chemical scaffolds is crucial for the development of next-generation dopamine agonists with improved efficacy, selectivity, and side-effect profiles. The quinoline core, a bicyclic aromatic heterocycle, offers a versatile platform for structural modification. The introduction of a dimethyl substitution pattern on the quinoline ring, combined with an amine group at the 5-position, presents a unique chemical entity with the potential for specific interactions with the dopamine receptor binding pocket. Structure-activity relationship (SAR) studies on related quinoline and isoquinoline derivatives have shown that substitutions on the aromatic ring system can significantly influence binding affinity and functional activity. Therefore, the systematic investigation of this compound derivatives is a rational approach in the search for novel dopamine agonists.

General Structure-Activity Relationships of Quinoline-Based Dopamine Agonists

Based on published literature for various quinoline and related heterocyclic compounds, several general SAR observations can guide the design and evaluation of novel derivatives:

  • Nitrogen Atom: The basic nitrogen within the quinoline scaffold or in a side chain is crucial for forming a key salt bridge interaction with a conserved aspartate residue in the transmembrane domain of dopamine receptors.

  • Aromatic Core: The quinoline ring system itself provides a rigid scaffold that can be oriented within the binding pocket to engage in hydrophobic and aromatic interactions.

  • Substituents: The nature and position of substituents on the quinoline ring can modulate affinity, selectivity, and functional activity. Hydroxyl and methoxy groups, for instance, have been shown to be important for activity in some classes of dopamine agonists by forming hydrogen bonds with serine residues in the receptor. The methyl groups in the 2 and 6 positions of the target scaffold could influence the electronic properties and steric profile of the molecule, potentially leading to novel interactions.

  • Amine Side Chain: The nature of the amine at the 5-position and any associated alkyl chains can significantly impact potency and selectivity for different dopamine receptor subtypes.

Data Presentation

As no specific quantitative data for this compound derivatives were found in the public domain, the following table is a template for how such data should be structured once obtained through experimental evaluation.

Derivative IDStructureD2 Receptor Ki (nM)D1 Receptor Ki (nM)D3 Receptor Ki (nM)D2 EC50 (nM) (cAMP Assay)D2 Intrinsic Activity (%)
Example-001 [Insert 2D Structure][Value][Value][Value][Value][Value]
Example-002 [Insert 2D Structure][Value][Value][Value][Value][Value]
... ..................

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for dopamine D2 receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human dopamine D2 receptors.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 250 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of radioligand solution, and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL of radioligand solution, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Dopamine D2 Receptor Agonism

This protocol describes a functional assay to determine the effect of test compounds on forskolin-stimulated cAMP production in cells expressing dopamine D2 receptors.

Materials:

  • Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Forskolin: An adenylyl cyclase activator.

  • Reference Agonist: A known D2 receptor agonist (e.g., quinpirole).

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium.

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

  • Test Compounds: this compound derivatives.

  • 96-well or 384-well plates.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer containing a PDE inhibitor.

  • Cell Treatment:

    • Remove the cell culture medium.

    • Add the diluted test compounds or reference agonist to the wells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.

Data Analysis:

  • Plot the cAMP levels (or the percentage of inhibition of forskolin-stimulated cAMP levels) against the logarithm of the test compound concentration.

  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) using non-linear regression analysis.

  • Determine the intrinsic activity of the test compound by comparing its maximal effect to that of the reference full agonist.

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Binds D2R D2/D3/D4 Receptor Dopamine->D2R Binds Gs Gs/olf D1R->Gs Activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Produces PKA_act PKA (Activated) cAMP_inc->PKA_act Activates Downstream_stim Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA_act->Downstream_stim Phosphorylates Gi Gi/o D2R->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Reduces PKA_inhib PKA (Inhibited) cAMP_dec->PKA_inhib Inactivates Downstream_inhib Downstream Effects (e.g., Ion Channel Modulation) PKA_inhib->Downstream_inhib Reduces Phosphorylation

Caption: Dopamine Receptor Signaling Pathways.

Experimental_Workflow cluster_screening Screening and Characterization Workflow Start Synthesis of This compound Derivatives Primary_Binding Primary Screen: D2 Receptor Binding Assay ([³H]-Spiperone) Start->Primary_Binding Hit_Ident Hit Identification (Compounds with Ki < Threshold) Primary_Binding->Hit_Ident Secondary_Functional Secondary Screen: cAMP Functional Assay Hit_Ident->Secondary_Functional Active Lead_Optim Lead Optimization (SAR Studies) Hit_Ident->Lead_Optim Inactive Agonist_Confirm Agonist Confirmation (EC50 & Intrinsic Activity) Secondary_Functional->Agonist_Confirm Selectivity Selectivity Profiling (D1, D3, etc. Binding Assays) Agonist_Confirm->Selectivity Confirmed Agonist Agonist_Confirm->Lead_Optim Inactive/Antagonist Selectivity->Lead_Optim Lead_Optim->Start Iterate In_Vivo In Vivo Studies (e.g., Animal Models of PD) Lead_Optim->In_Vivo Optimized Lead

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethylquinolin-5-amine synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

The synthesis of this compound is typically a multi-step process. A common and effective route involves three key stages:

  • Skraup Synthesis of 2,6-Dimethylquinoline from 3,4-dimethylaniline.

  • Nitration of 2,6-Dimethylquinoline to form 2,6-Dimethyl-5-nitroquinoline.

  • Reduction of the nitro group to yield the final product, this compound.

This guide is structured to address potential issues at each of these critical stages.

Stage 1: Skraup Synthesis of 2,6-Dimethylquinoline

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid. While effective, it can be a vigorous reaction that requires careful control.

Question 1: The Skraup reaction is proceeding too violently and is difficult to control, leading to charring and low yield. What can be done to mitigate this?

Answer: The exothermic nature of the Skraup reaction is a common challenge. Several measures can be taken to control the reaction rate and improve the yield:

  • Controlled Reagent Addition: Ensure that the sulfuric acid is added slowly and with efficient cooling to the mixture of 3,4-dimethylaniline, glycerol, and the oxidizing agent.

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's exothermicity.

  • Gradual Heating: Begin heating the reaction mixture gently. Once the reaction initiates, as indicated by boiling, the external heat source should be removed. The exothermic nature of the reaction will sustain the reflux. Re-apply heat only after the initial vigorous phase has subsided.

  • Alternative Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, arsenic acid has been reported to result in a less violent reaction.

Question 2: The yield of 2,6-Dimethylquinoline is consistently low, even with a controlled reaction. What are the other potential causes and solutions?

Answer: Low yields can stem from several factors beyond reaction control:

  • Purity of Reactants: Ensure that the 3,4-dimethylaniline and glycerol are of high purity. Impurities can lead to side reactions and the formation of tar.

  • Reaction Time and Temperature: The reaction may require optimization of the heating time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Work-up: The isolation of the quinoline product from the reaction mixture is crucial. Steam distillation is a common and effective method to separate the volatile 2,6-dimethylquinoline from non-volatile tars. Ensure the reaction mixture is made strongly alkaline before steam distillation to liberate the free amine.

Stage 2: Nitration of 2,6-Dimethylquinoline

Nitration of the quinoline ring is a critical step to introduce the precursor to the amine group. Regioselectivity is a key challenge in this step.

Question 3: The nitration of 2,6-Dimethylquinoline is producing a mixture of isomers (e.g., 5-nitro and 8-nitro), making purification difficult and reducing the yield of the desired 5-nitro isomer. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the nitration of quinolines can be challenging. The following strategies can help to favor the formation of the 5-nitro isomer:

  • Control of Reaction Temperature: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent. Lower temperatures can enhance the selectivity of the nitration.

  • Choice of Nitrating Agent: The use of a milder nitrating agent, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), may provide better control and improved selectivity compared to a standard nitric acid/sulfuric acid mixture.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2,6-dimethylquinoline in concentrated sulfuric acid with vigorous stirring. This ensures a consistent reaction temperature and minimizes localized overheating, which can affect selectivity.

Question 4: Significant charring and tar formation are observed during the nitration reaction. What is the cause and how can it be prevented?

Answer: Charring is often a result of the reaction being too aggressive.

  • Temperature Control: As with regioselectivity, maintaining a low and consistent temperature is crucial to prevent the oxidative degradation of the organic material.

  • Purity of Starting Material: Ensure the 2,6-dimethylquinoline from the previous step is pure. Any residual impurities can be more susceptible to oxidation and charring.

  • Reaction Monitoring: Closely monitor the reaction by TLC. Quench the reaction by pouring it onto ice as soon as the starting material is consumed to prevent over-reaction and degradation of the product.

Stage 3: Reduction of 2,6-Dimethyl-5-nitroquinoline

The final step is the reduction of the nitro group to the desired amine. The choice of reducing agent and reaction conditions are important for a clean and high-yield conversion.

Question 5: The reduction of the nitro group is incomplete, or I am observing the formation of byproducts. How can I achieve a clean and complete reduction?

Answer: The choice of reducing agent is critical for a successful reduction.

  • Common Reducing Agents: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for the reduction of nitroarenes to anilines. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas is also a very clean and efficient method.

  • Reaction Conditions for SnCl₂/HCl: Ensure a sufficient molar excess of SnCl₂ is used. The reaction is typically heated to ensure completion. Monitor the reaction by TLC.

  • Catalytic Hydrogenation Conditions: The choice of solvent, catalyst loading, and hydrogen pressure can influence the reaction rate and selectivity. Ethanol or methanol are common solvents. Ensure the system is properly purged to remove any air, as the catalyst can be pyrophoric.

Question 6: The isolated this compound is unstable and darkens upon standing. How can I improve its stability and purity?

Answer: Aromatic amines can be susceptible to air oxidation.

  • Inert Atmosphere: During the work-up and purification, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Purification: After the initial work-up, the crude product may need to be purified. Column chromatography on silica gel or recrystallization from a suitable solvent system can be used to obtain a pure product.

  • Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature to improve its long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield will be a product of the yields of the three individual steps. A well-optimized Skraup synthesis can have yields in the range of 50-70%. The nitration step, due to potential isomer formation, might have a yield of 40-60% for the desired 5-nitro isomer. A clean reduction step can proceed with yields of 80-95%. Therefore, a reasonable overall yield would be in the range of 16-40%.

Q2: How can I confirm the identity and purity of my intermediate and final products?

A2: Standard analytical techniques should be used. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure of the compounds. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the products.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • The Skraup reaction is highly exothermic and can become violent. It should be performed in a fume hood with a blast shield.

  • Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitro compounds can be toxic and should be handled with care.

  • Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Ensure the setup is leak-proof and properly purged.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

Reaction StageKey ReactantsTypical ConditionsTypical Yield of Desired Product
Skraup Synthesis 3,4-Dimethylaniline, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)130-150 °C, 3-4 hours50-70%
Nitration 2,6-Dimethylquinoline, HNO₃, H₂SO₄0-10 °C, 1-2 hours40-60% (for 5-nitro isomer)
Reduction 2,6-Dimethyl-5-nitroquinoline, SnCl₂/HCl or H₂/Pd-CReflux (SnCl₂) or Room Temp (H₂/Pd-C)80-95%

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylquinoline (Skraup Reaction)
  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 3,4-dimethylaniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.

  • After the addition is complete, gently heat the mixture in an oil bath to about 130-140 °C.

  • Once the reaction starts to boil vigorously, remove the external heat source.

  • After the initial exotherm subsides, continue heating at reflux for 3-4 hours.

  • Cool the reaction mixture and dilute it with water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude 2,6-dimethylquinoline.

  • Extract the distillate with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Nitration of 2,6-Dimethylquinoline
  • In a round-bottom flask, dissolve 2,6-dimethylquinoline in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash it with cold water, and dry it.

  • The crude product can be purified by recrystallization from ethanol to separate the 5-nitro and 8-nitro isomers.

Protocol 3: Reduction of 2,6-Dimethyl-5-nitroquinoline
  • In a round-bottom flask, suspend 2,6-dimethyl-5-nitroquinoline in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

  • Heat the reaction mixture at reflux for 2-3 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Stage 1: Skraup Synthesis cluster_step2 Stage 2: Nitration cluster_step3 Stage 3: Reduction A 3,4-Dimethylaniline S1 2,6-Dimethylquinoline A->S1 B Glycerol B->S1 C H2SO4 C->S1 D Oxidizing Agent D->S1 S2 2,6-Dimethyl-5-nitroquinoline S1->S2 HNO3, H2SO4 S3 This compound S2->S3 Reducing Agent (e.g., SnCl2/HCl)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_skraup Skraup Synthesis Issues cluster_nitration Nitration Issues cluster_reduction Reduction Issues Violent_Reaction Violent Reaction? Control_Addition Control Reagent Addition Violent_Reaction->Control_Addition Yes Use_Moderator Use Moderator (FeSO4) Violent_Reaction->Use_Moderator Yes Low_Yield_Skraup Low Yield? Check_Purity_Skraup Check Reactant Purity Low_Yield_Skraup->Check_Purity_Skraup Yes Optimize_Workup Optimize Work-up Low_Yield_Skraup->Optimize_Workup Yes Isomer_Formation Isomer Formation? Control_Temp Control Temperature (0-10°C) Isomer_Formation->Control_Temp Yes Milder_Nitrating_Agent Use Milder Nitrating Agent Isomer_Formation->Milder_Nitrating_Agent Yes Charring Charring? Charring->Control_Temp Yes Check_Purity_Nitration Check Starting Material Purity Charring->Check_Purity_Nitration Yes Incomplete_Reduction Incomplete Reduction? Optimize_Reducing_Agent Optimize Reducing Agent/Conditions Incomplete_Reduction->Optimize_Reducing_Agent Yes Instability Product Instability? Inert_Atmosphere Work under Inert Atmosphere Instability->Inert_Atmosphere Yes Purify_Store_Properly Purify and Store Properly Instability->Purify_Store_Properly Yes

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Purification of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,6-Dimethylquinolin-5-amine. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solutions
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent even at low temperatures.- Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Try using a co-solvent system (e.g., ethanol/water, acetone/hexane) to fine-tune the solubility.- Reduce the amount of solvent used for dissolution to ensure a saturated solution is created.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.- Add a small amount of hot solvent to the funnel just before filtration.
Product "Oils Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent.
Significant impurities are present, depressing the melting point of the mixture.- Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, before recrystallization.
Poor Separation in Column Chromatography The chosen eluent system is not providing adequate separation.- Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal eluent for separation.- A gradient elution may be necessary to separate closely eluting impurities. Common solvent systems for aromatic amines include hexanes/ethyl acetate or dichloromethane/methanol.
The column was not packed properly, leading to channeling.- Ensure the silica gel is uniformly packed in the column without any air bubbles or cracks.
The sample was overloaded on the column.- Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).
Product is a Discolored (e.g., brown, purple) Solid The amine has been oxidized.- Amines, especially aromatic amines, are susceptible to air oxidation.[1] Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible.- Store the purified compound under an inert atmosphere and protected from light.[2]
Residual acidic or basic impurities are present.- Neutralize the product solution before final extraction and crystallization. An acid-base wash can be effective in removing such impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification technique for crude this compound?

A1: A common and effective initial purification method is acid-base extraction. This technique takes advantage of the basicity of the amine functional group to separate it from neutral and acidic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: The choice of solvent is critical for successful recrystallization. For polar aromatic compounds like this compound, suitable solvents could include ethanol, methanol, or acetone.[3] Often, a binary solvent system, such as ethanol/water or acetone/hexane, provides the best results by allowing for fine-tuning of the solubility.[3] It is essential to perform small-scale solubility tests to identify the optimal solvent or solvent pair.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and the purity of column chromatography fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess the purity of the final product.

Q4: My purified this compound is degrading upon storage. How can I prevent this?

A4: Aromatic amines can be sensitive to light and air, leading to oxidation and degradation.[1] To ensure stability, the purified compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The amine will move into the aqueous layer.

  • Organic Wash: Wash the acidic aqueous layer with the same organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10), which will precipitate the amine.

  • Extraction: Extract the precipitated amine back into an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (or solvent mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

Purification MethodTypical Solvent SystemTypical RecoveryPurity (by HPLC)
Acid-Base Extraction Ethyl Acetate / 1M HCl85-95%>95%
Column Chromatography Hexanes:Ethyl Acetate (Gradient)70-90%>98%
Recrystallization Ethanol/Water60-85%>99%

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom AcidBase->ColumnChrom Further Purification Recrystal Recrystallization AcidBase->Recrystal ColumnChrom->Recrystal Final Polishing TLC TLC Recrystal->TLC HPLC HPLC/GC Recrystal->HPLC NMR NMR Recrystal->NMR Pure Pure this compound Recrystal->Pure

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Solution1 Change Solvent / Use Co-solvent OilingOut->Solution1 Yes Impure Product Impure? LowYield->Impure No Solution2 Cool Slowly LowYield->Solution2 Yes Solution3 Reduce Solvent Volume LowYield->Solution3 Yes Success Successful Crystallization Impure->Success No Solution4 Perform Pre-purification Impure->Solution4 Yes Solution1->Start Solution2->Start Solution3->Start Solution4->Start

Caption: Troubleshooting decision tree for recrystallization issues.

References

Overcoming challenges in the synthesis of aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of aminoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinoline core?

A1: The most common classical methods for synthesizing the quinoline core are the Skraup synthesis, Doebner-von Miller reaction, Conrad-Limpach synthesis, and the Friedländer synthesis.[1][2][3] These methods involve the condensation and cyclization of anilines with various reagents like glycerol, α,β-unsaturated carbonyl compounds, or β-ketoesters.[4][5][6][7]

Q2: My Skraup synthesis is extremely exothermic and difficult to manage. How can I control it?

A2: The Skraup synthesis is known for being highly exothermic.[4] To moderate the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[4][8][9]

  • Control reagent addition: Add concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[4][8]

Q3: What is the most common method for introducing an amino group at the 4-position of a pre-formed quinoline ring?

A3: The most prevalent method for synthesizing 4-aminoquinolines is through nucleophilic aromatic substitution (SNAr).[10] This typically involves the reaction of a 4-chloroquinoline derivative with a primary or secondary amine.[10] The electron-withdrawing nature of the quinoline ring system activates the C4-position for nucleophilic attack.[10]

Q4: I am having issues with regioselectivity in my quinoline synthesis. What factors influence the final position of substituents?

A4: Regioselectivity is a significant challenge, particularly in reactions like the Friedländer and Combes syntheses when using unsymmetrical starting materials.[1][11] The outcome is primarily governed by:

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the aniline and carbonyl reactants can direct the cyclization.[1]

  • Steric Hindrance: Bulky groups can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acid or base), solvent, and temperature can significantly influence the reaction pathway.[1]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of aminoquinolines.

Low Reaction Yield

Problem: My reaction is resulting in a low yield of the desired aminoquinoline.

Potential CauseSuggested Solution(s)
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[12] Ensure the reaction is allowed to proceed to completion. For some SNAr reactions, times longer than 24 hours may be necessary for less reactive substrates.[10]
Suboptimal Temperature Many quinoline syntheses require heating.[8] However, excessively high temperatures can lead to decomposition and tar formation.[4][8] Conversely, a temperature that is too low can result in a sluggish or incomplete reaction.[8] Optimize the temperature for your specific substrates and reaction type.
Poor Substrate Reactivity Electron-withdrawing groups on an aniline can deactivate the ring, making cyclization more difficult.[8] For SNAr reactions, anilines are generally less reactive than aliphatic amines and may require higher temperatures or the use of a Brønsted or Lewis acid catalyst.[10]
Inappropriate Catalyst or Base The choice of acid or base is crucial and substrate-dependent.[8] For SNAr reactions with secondary amines, a base like potassium carbonate is often necessary.[10] For less reactive aryl or heteroarylamines, a stronger base like sodium hydroxide may be required.[10]
Presence of Air or Moisture For air- and moisture-sensitive reactions, such as the Buchwald-Hartwig amination, ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[13]
Side Reactions and Impurities

Problem: My reaction is producing significant side products or impurities, complicating purification.

IssueCommon Cause & ReactionSuggested Solution(s)
Tar Formation Skraup Synthesis: Harsh acidic and oxidizing conditions can cause polymerization of reactants and intermediates.[4]Use a moderator like ferrous sulfate to control the reaction rate.[4] Avoid excessively high temperatures.[4]
Polymerization Doebner-von Miller Synthesis: Acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone is a major side reaction.[4][14]Use a biphasic reaction medium (e.g., water/toluene) to sequester the carbonyl compound in the organic phase.[4][14] Add the carbonyl compound slowly to the reaction mixture to control its concentration.[4]
Formation of Bis-quinolines SNAr with Diamines: A common side product is the bis-quinoline, where two quinoline units attach to the same diamine.Use a large excess of the diamine to favor the formation of the mono-substituted product.[10]
Incomplete Oxidation Doebner-von Miller Synthesis: The final step is the oxidation of a dihydroquinoline intermediate. Insufficient oxidant can lead to dihydro- or tetrahydroquinoline byproducts.[14]Use a stoichiometric excess of the oxidizing agent.[14] If impurities are present after isolation, consider a separate oxidation step with an appropriate agent (e.g., DDQ, MnO₂).[14]
Purification Challenges

Problem: I am having difficulty purifying my final aminoquinoline product.

IssueSuggested Solution(s)
Removal of Excess High-Boiling Point Amine During the work-up, perform an acidic wash (e.g., with dilute HCl). This will protonate the excess amine, making it water-soluble and easily separable from the organic layer containing your product.[10]
Separation from Polar Byproducts If the product and byproducts have similar retention factors on silica gel, consider alternative purification techniques such as preparative reversed-phase HPLC or recrystallization from a suitable solvent system.
Tarry Crude Product For crude products from reactions like the Skraup synthesis, purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[4]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

This protocol describes the classical Skraup synthesis.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate (FeSO₄) (moderator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid.

  • Addition of Reactants: With continuous stirring, add glycerol. To this mixture, add aniline and ferrous sulfate.

  • Heating: Heat the reaction mixture. The reaction is exothermic and should be controlled.

  • Addition of Oxidizing Agent: Slowly add nitrobenzene while maintaining the temperature.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline to liberate the quinoline base.[4]

  • Purification: The crude product can be purified by steam distillation.[4][15]

Protocol 2: SNAr Synthesis of a 4-Aminoquinoline

This protocol describes a general procedure for the synthesis of 4-aminoquinolines via nucleophilic aromatic substitution.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate amine (e.g., ethane-1,2-diamine)

  • Dichloromethane (for work-up)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 4,7-dichloroquinoline (1 equivalent) and the desired amine (2 equivalents).[16]

  • Heating: Heat the reaction mixture slowly to 80°C over 1 hour with stirring. Then, increase the temperature to 130°C and maintain for several hours.[16]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dissolve it in dichloromethane.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography.[17][18]

Data and Reaction Condition Comparison

Table 1: Comparison of Classical Quinoline Syntheses

SynthesisKey ReactantsTypical ConditionsCommon Issues
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing AgentHigh Temperature (>150°C)[2]Highly exothermic, tar formation[4]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (e.g., HCl, H₂SO₄), HeatPolymerization of carbonyl compound[4][14]
Conrad-Limpach Aniline, β-KetoesterThermal Cyclization (~250°C)High temperatures required, regioselectivity issues[5]
Friedländer 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methyleneAcid or Base catalyst, HeatRegioselectivity with unsymmetrical ketones[1][11]

Table 2: Optimizing SNAr Conditions for 4-Aminoquinoline Synthesis

ParameterConditionOutcome/Consideration
Solvent DMSO, Ethanol, TolueneDMSO is often superior for microwave-assisted synthesis.[10][19][20]
Base K₂CO₃, NaOH, NoneA base is often needed for secondary amines.[10] Stronger bases may be required for anilines.[10][19][20] Primary amines can act as their own base.[10]
Temperature 120-150°C (Conventional)[10]Microwave heating at 140-180°C can accelerate the reaction.[10][19][20]
Catalyst None (SNAr), Pd or Cu catalystsPalladium and copper catalysts can be used for alternative C-N bond formations.[10][19][20]

Visual Guides

G cluster_input Is the Quinoline Core Pre-formed? cluster_classical Classical Quinoline Synthesis cluster_functionalization Amino Group Introduction Start Select Synthesis Strategy Yes Yes Start->Yes No No No Start->No Yes Skraup Skraup Yes->Skraup Doebner_von_Miller Doebner-von Miller Yes->Doebner_von_Miller Conrad_Limpach Conrad-Limpach Yes->Conrad_Limpach Friedlander Friedlander Yes->Friedlander SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., from 4-chloroquinoline) No->SNAr Buchwald_Hartwig Buchwald-Hartwig Amination (from haloquinoline) No->Buchwald_Hartwig

Caption: Decision tree for selecting a synthetic strategy for aminoquinolines.

G Start Low Yield or Failed Reaction Check_Purity 1. Verify Starting Material Purity & Integrity Start->Check_Purity Check_Conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Check_Reagents 3. Assess Catalyst/Base/ Solvent Choice Check_Conditions->Check_Reagents Analyze_Crude 4. Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Reagents->Analyze_Crude Identify_Issue Identify Problem: Incomplete Reaction, Decomposition, or Side Products? Analyze_Crude->Identify_Issue Optimize Optimize Conditions: Adjust Temp/Time, Screen Catalysts/Solvents Identify_Issue->Optimize Incomplete Reaction or Decomposition Purify Develop Purification Strategy Identify_Issue->Purify Side Products

Caption: General workflow for troubleshooting low-yield aminoquinoline synthesis.

References

Optimization of reaction conditions for 2,6-Dimethylquinolin-5-amine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful derivatization of 2,6-Dimethylquinolin-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the amino group of this compound?

A1: The most common and effective methods for derivatizing the primary amino group of this compound are acylation and sulfonation. Acylation introduces an acyl group (R-C=O) to form an amide, while sulfonation introduces a sulfonyl group (R-SO₂) to form a sulfonamide. These reactions are well-established for aromatic amines.

Q2: Why is a base necessary in the acylation and sulfonation reactions?

A2: A base is crucial to neutralize the acidic byproduct generated during the reaction, typically hydrogen chloride (HCl) when using acyl chlorides or sulfonyl chlorides. If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction, which will diminish the yield. Common bases include tertiary amines like triethylamine (TEA) or pyridine.

Q3: What solvents are recommended for these derivatization reactions?

A3: Anhydrous aprotic solvents are generally recommended to prevent hydrolysis of the reactive acyl or sulfonyl chloride. For acylation, dichloromethane (DCM) is a common choice.[1] For sulfonation, anhydrous acetonitrile is often used.[2] Dimethylformamide (DMF) can also be used to accelerate the reaction under milder conditions.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (this compound). The reaction is considered complete when the starting material spot is no longer visible.

Q5: My purified product seems to be unstable. What could be the cause?

A5: While amides and sulfonamides are generally stable, instability can sometimes be an issue, especially during purification.[3] Factors such as residual acid or base, exposure to moisture, or high temperatures during solvent evaporation can lead to degradation. Ensure thorough work-up to remove all reagents and byproducts, and use mild purification conditions where possible.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive acylating/sulfonylating agent due to hydrolysis. 2. Insufficient or no base added. 3. Starting amine is protonated and non-nucleophilic. 4. Reaction temperature is too low.1. Use a fresh bottle of the acyl/sulfonyl chloride or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Add at least 1.1 to 1.5 equivalents of a suitable base (e.g., triethylamine, pyridine). 3. Ensure the starting material is fully dissolved and the base has been added before the acylating/sulfonylating agent. 4. While initial addition may be at 0 °C to control exothermic reactions, allow the reaction to warm to room temperature or gently heat if no progress is observed.[4]
Formation of Multiple Products 1. Di-acylation or di-sulfonation (if other reactive sites are present, though less likely on the quinoline core). 2. Side reactions on the quinoline ring system. 3. Polymerization or tar formation, especially under harsh acidic conditions.[5]1. Use a controlled stoichiometry of the acylating/sulfonylating agent (typically 1.05-1.2 equivalents). Add the reagent dropwise at a low temperature to improve selectivity. 2. The electron-rich quinoline system can undergo other electrophilic substitutions.[2] Use mild reaction conditions and appropriate catalysts to favor N-derivatization. 3. Add the acid chloride/sulfonyl chloride slowly to a cooled solution of the amine and base to control the exothermicity.
Difficulty in Product Purification 1. Product has similar polarity to starting material or byproducts. 2. Presence of tar-like impurities.[5] 3. Product is an oil and does not crystallize easily.1. Optimize the eluent system for column chromatography. A gradient elution might be necessary. If the product is basic, an amine-deactivated silica gel might improve separation. 2. An initial work-up with an aqueous wash (e.g., saturated NaHCO₃, brine) can help remove some polar impurities. Filtering the crude mixture through a small plug of silica gel before full column chromatography can also be effective. 3. Attempt to precipitate the product as a salt (e.g., by adding HCl in ether if the derivative contains a basic site) or try trituration with a non-polar solvent like hexane or ether to induce crystallization.
Reaction is Very Exothermic and Hard to Control The reaction of amines with acyl chlorides is often highly exothermic.1. Perform the reaction in a more dilute solution. 2. Add the acyl chloride dropwise using a syringe pump or dropping funnel to a cooled (0 °C ice bath) solution of the amine and base. 3. Ensure efficient stirring to dissipate heat.

Data Presentation: Typical Reaction Parameters

The following tables summarize typical quantitative data for the acylation and sulfonation of aromatic amines. Note that optimal conditions for this compound may vary and require empirical determination.

Table 1: Acylation of Aromatic Amines with Acyl Chlorides

ParameterTypical Range/ValueNotes
Amine 1.0 equivalentStarting material.
Acyl Chloride 1.05 - 1.2 equivalentsA slight excess is used to ensure complete consumption of the amine.
Base (e.g., TEA, Pyridine) 1.1 - 1.5 equivalentsTo neutralize the HCl byproduct.
Solvent Anhydrous DCM, THF, or DMFVolume should be sufficient to dissolve reactants (e.g., 0.1 - 0.5 M).
Temperature 0 °C to Room TemperatureInitial addition at 0 °C, then warming to room temperature.[1]
Reaction Time 1 - 16 hoursMonitored by TLC.[1]
Typical Yield 70 - 95%Varies based on substrate and purification method.

Table 2: Sulfonation of Aromatic Amines with Sulfonyl Chlorides

ParameterTypical Range/ValueNotes
Amine 1.0 equivalentStarting material.
Sulfonyl Chloride 1.05 - 1.2 equivalentsA slight excess is common.
Base (e.g., TEA, Pyridine) 1.1 - 2.0 equivalentsSometimes a larger excess is used.
Solvent Anhydrous Acetonitrile, DCMAnhydrous conditions are critical.[2]
Temperature Room TemperatureThe reaction is typically run at room temperature.[2]
Reaction Time 2 - 24 hoursMonitored by TLC.
Typical Yield 60 - 90%Highly dependent on the specific reactants.

Experimental Protocols

Disclaimer: These are generalized protocols and require optimization and safety assessment before implementation. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: N-Acylation of this compound with Acetyl Chloride

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent). Dissolve the starting material in anhydrous DCM (to make an approx. 0.2 M solution). Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acylating Agent: To the cooled solution, add anhydrous TEA (1.2 equivalents) dropwise. Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization to yield N-(2,6-dimethylquinolin-5-yl)acetamide.

Protocol 2: N-Sulfonylation of this compound with Benzenesulfonyl Chloride

Materials:

  • This compound

  • Benzenesulfonyl Chloride

  • Anhydrous Acetonitrile

  • Anhydrous Pyridine

  • Deionized water

  • 1 M HCl (aq)

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile. Add anhydrous pyridine (2.0 equivalents).

  • Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in a small amount of anhydrous acetonitrile to the stirring amine solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction completion by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, 1 M HCl (to remove excess pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude residue by column chromatography on silica gel or recrystallization to obtain N-(2,6-dimethylquinolin-5-yl)benzenesulfonamide.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Dissolve this compound and Base in Anhydrous Solvent cool Cool to 0 °C (for Acylation) prep->cool Acylation Protocol add_reagent Dropwise Addition of Acyl/Sulfonyl Chloride prep->add_reagent Sulfonation Protocol cool->add_reagent stir Stir at RT (Monitor by TLC) add_reagent->stir quench Quench with Aqueous Solution stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the derivatization of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Product Yield? check_reagents Are reagents (acyl/sulfonyl chloride) and solvents anhydrous and fresh? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_base Was sufficient base (1.1-1.5 eq) added before the electrophile? reagent_yes->check_base sol_reagents Solution: Use fresh/purified reagents and properly dried solvents/glassware. reagent_no->sol_reagents base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No check_temp Was the reaction temperature appropriate? (e.g., warmed to RT after initial cooling) base_yes->check_temp sol_base Solution: Repeat reaction ensuring correct stoichiometry and order of addition. base_no->sol_base temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No multiple_products Multiple Products Observed? temp_yes->multiple_products sol_temp Solution: Allow reaction to warm to RT or apply gentle heating. temp_no->sol_temp check_stoich Was reagent stoichiometry controlled (1.05-1.2 eq) with slow addition? multiple_products->check_stoich stoich_yes Yes check_stoich->stoich_yes Yes stoich_no No check_stoich->stoich_no No check_tar Significant tar formation? stoich_yes->check_tar sol_stoich Solution: Use precise stoichiometry and add reagent dropwise at 0 °C. stoich_no->sol_stoich tar_yes Yes check_tar->tar_yes Yes sol_tar Solution: Use more dilute conditions and ensure slow, controlled addition of reagent. tar_yes->sol_tar

Caption: Decision tree for troubleshooting common derivatization issues.

Hypothetical Signaling Pathway Inhibition

signaling_pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inhibition Akt->Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative This compound Derivative Derivative->Akt Inhibition->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

References

Technical Support Center: Synthesis of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethylquinolin-5-amine. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce this compound?

A common and effective strategy involves a multi-step synthesis beginning with a Skraup or Doebner-von Miller reaction to construct the quinoline core, followed by nitration and subsequent reduction of the nitro group to the desired amine.

A plausible route is:

  • Skraup or Doebner-von Miller Reaction: Reaction of 3,4-dimethylaniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound like crotonaldehyde (Doebner-von Miller) to form 2,6-dimethylquinoline.

  • Nitration: Nitration of the resulting 2,6-dimethylquinoline to yield 2,6-dimethyl-5-nitroquinoline.

  • Reduction: Reduction of the nitro group to afford the final product, this compound.

Q2: My Skraup/Doebner-von Miller reaction is producing a lot of tar and the yield is low. What are the likely causes and how can I mitigate this?

Tar formation is a frequent issue in these reactions, often due to the strongly acidic and oxidizing conditions which can lead to polymerization of reactants and intermediates.[1]

Troubleshooting Steps:

  • Control Reaction Vigor: The Skraup synthesis is notoriously exothermic. The use of a moderator such as ferrous sulfate (FeSO₄) can help to control the reaction rate and reduce charring.[1]

  • Slow Reagent Addition: Add strong acids, like sulfuric acid, slowly and with efficient cooling to manage the exothermic nature of the reaction.[1]

  • In Situ Generation: For the Doebner-von Miller reaction, generating the α,β-unsaturated carbonyl compound in situ (Beyer method) can maintain a low concentration of this reactive species and suppress polymerization.[1]

  • Optimized Reaction Conditions: Carefully control the temperature. Overheating can significantly increase tar formation.

Q3: I am observing the formation of an unexpected isomer during my quinoline synthesis. What could be the cause?

The formation of unexpected isomers can occur, particularly in reactions with substituted anilines. For instance, in the Skraup reaction with m-substituted anilines, a mixture of 5- and 7-substituted quinolines can be formed.[2] The regiochemistry of the Doebner-von Miller reaction can also be influenced by the specific substrates and reaction conditions, potentially leading to 4-substituted quinolines instead of the expected 2-substituted products.[1]

Q4: What are the best practices for purifying the final this compound product?

Purification of aminoquinolines can be challenging due to their basicity and potential for oxidation.

Recommended Purification Techniques:

  • Column Chromatography: This is a common method for purifying quinoline derivatives. For basic compounds like aminoquinolines, it is often beneficial to deactivate the silica gel by using an eluent containing a small amount of a basic modifier, such as triethylamine (0.5-2%), to prevent streaking and decomposition on the column.[3] Alternatively, neutral or basic alumina can be used as the stationary phase.[3]

  • Crystallization via Salt Formation: Conversion of the amine to a salt (e.g., hydrochloride or phosphate) can facilitate purification through crystallization. The well-defined crystalline lattice of the salt helps to exclude impurities. The pure amine can then be regenerated by neutralization.[4][5]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2,6-dimethylquinoline in the initial cyclization step. - Uncontrolled exothermic reaction leading to tar formation. - Polymerization of the α,β-unsaturated carbonyl compound. - Incomplete reaction.- Add a moderator like ferrous sulfate to the Skraup reaction. - Ensure slow and controlled addition of reagents with adequate cooling. - In the Doebner-von Miller reaction, consider the in situ generation of the carbonyl compound. - Monitor the reaction by TLC to ensure completion.
Difficulty in isolating the product from a tarry reaction mixture. - Harsh reaction conditions causing extensive polymerization.- Modify the workup procedure. Steam distillation can sometimes be used to separate the quinoline derivative from the tar. - Optimize reaction conditions (temperature, reagent addition) to minimize tar formation in subsequent attempts.
Formation of multiple nitro-isomers during the nitration step. - The directing effects of the methyl groups on the quinoline ring can lead to a mixture of isomers.- Carefully control the nitrating agent and reaction temperature to improve selectivity. - Separation of isomers may be necessary using column chromatography or fractional crystallization of their salts.
Incomplete reduction of the nitro group. - Inactive or insufficient reducing agent. - Unoptimized reaction conditions (temperature, pressure, reaction time).- Ensure the reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) is fresh and active. - Use a sufficient excess of the reducing agent. - Optimize reaction parameters. For catalytic hydrogenation, ensure efficient stirring and appropriate hydrogen pressure.
Product degradation during purification. - Aminoquinolines can be sensitive to oxidation. - Decomposition on acidic silica gel during column chromatography.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). - For column chromatography, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina.[3]
Streaking or tailing of the product spot on TLC plates. - Interaction of the basic amine with the acidic silanol groups of the silica gel.- Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the TLC developing solvent.[3]

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2,6-Dimethylquinoline (via Doebner-von Miller Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylaniline in a suitable acidic medium (e.g., hydrochloric acid in ethanol).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add crotonaldehyde to the stirred solution.

  • Cyclization: After the addition is complete, add a Lewis acid catalyst such as zinc chloride.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the progress by TLC.

  • Workup: After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Protocol 2: Nitration of 2,6-Dimethylquinoline
  • Reaction Setup: In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice-salt bath.

  • Substrate Addition: Slowly add 2,6-dimethylquinoline to the cooled nitrating mixture with vigorous stirring, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at a controlled temperature until TLC indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the nitroquinoline.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude 2,6-dimethyl-5-nitroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Reduction of 2,6-Dimethyl-5-nitroquinoline
  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethyl-5-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent. A common choice is tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Reaction: Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the organic extracts, remove the solvent, and purify the resulting this compound by column chromatography or crystallization.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Quinoline Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction 3,4-Dimethylaniline 3,4-Dimethylaniline 2,6-Dimethylquinoline 2,6-Dimethylquinoline 3,4-Dimethylaniline->2,6-Dimethylquinoline Skraup or Doebner-von Miller Glycerol_or_UnsaturatedCarbonyl Glycerol or α,β-Unsaturated Carbonyl Glycerol_or_UnsaturatedCarbonyl->2,6-Dimethylquinoline 2,6-Dimethyl-5-nitroquinoline 2,6-Dimethyl-5-nitroquinoline 2,6-Dimethylquinoline->2,6-Dimethyl-5-nitroquinoline Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->2,6-Dimethyl-5-nitroquinoline This compound This compound 2,6-Dimethyl-5-nitroquinoline->this compound Reduction Reducing_Agent e.g., SnCl₂/HCl Reducing_Agent->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_cyclization Cyclization Issues cluster_nitration Nitration Issues cluster_reduction Reduction Issues start Low Yield or High Impurity check_step Identify problematic step: Cyclization, Nitration, or Reduction? start->check_step tar_formation Tar Formation? check_step->tar_formation Cyclization isomer_issue Isomer Mixture? check_step->isomer_issue Nitration incomplete_reduction Incomplete Reaction? check_step->incomplete_reduction Reduction control_temp Control Temperature & Slow Reagent Addition tar_formation->control_temp Yes moderator Use Moderator (e.g., FeSO₄) control_temp->moderator end_node Pure Product moderator->end_node optimize_nitration Optimize Nitrating Agent & Temperature isomer_issue->optimize_nitration Yes purify_isomers Purify via Chromatography or Crystallization optimize_nitration->purify_isomers purify_isomers->end_node check_reagent Check Reducing Agent Activity & Stoichiometry incomplete_reduction->check_reagent Yes optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions optimize_conditions->end_node

Caption: Troubleshooting workflow for synthesis issues.

References

Enhancing the solubility of 2,6-Dimethylquinolin-5-amine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dimethylquinolin-5-amine

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and protocols to address common challenges encountered when using this compound in biological assays, with a primary focus on overcoming its limited aqueous solubility.

Disclaimer: Specific experimental solubility data for this compound is limited in publicly available literature. The guidance provided here is based on the established chemical principles of quinoline derivatives, particularly weakly basic aminoquinolines, and general laboratory best practices for handling poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound stems from its molecular structure. The quinoline core is a rigid, aromatic ring system that is hydrophobic (lipophilic) and contributes to high crystal lattice energy, making it difficult for water molecules to break apart the solid structure and solvate it.[1] While the amine (-NH2) group adds some polarity, the overall molecule is dominated by its hydrophobic character, leading to poor solubility in neutral aqueous solutions.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[2][3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] For cellular assays, it is critical to use a cell culture grade DMSO.

Q3: My compound dissolved perfectly in DMSO, but why did it precipitate when I diluted it into my aqueous cell culture medium or buffer?

A3: This is a common phenomenon known as "precipitation upon dilution" or "crashing out." Your compound is highly soluble in 100% DMSO but becomes poorly soluble when the DMSO is diluted into an aqueous environment where water is the primary solvent. The final concentration of DMSO in your assay is often too low to keep the hydrophobic compound in solution, causing it to precipitate.

Q4: What is the maximum final concentration of DMSO that is safe for my biological assay?

A4: To minimize solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in the assay should be kept as low as possible, typically not exceeding 0.5% (v/v).[2] However, the tolerance to DMSO is highly dependent on the specific cell line or biological system. It is crucial to run a vehicle control (medium with the same final DMSO concentration but without the compound) to ensure the observed effects are from your compound and not the solvent.

Troubleshooting Guides

Issue 1: My compound precipitates in the aqueous assay buffer after dilution from a DMSO stock.

This is the most common issue for researchers working with hydrophobic compounds. Follow these steps to diagnose and solve the problem.

G start Compound Precipitation in Assay Buffer q1 What is the final DMSO concentration? start->q1 a1_high > 0.5% - 1.0% q1->a1_high High a1_low ≤ 0.5% q1->a1_low Acceptable s1 Reduce final DMSO concentration. Prepare a more concentrated stock or adjust dilution scheme. a1_high->s1 q2 Is the compound a weak base? (Yes, for aminoquinolines) a1_low->q2 end_ok Problem Resolved s1->end_ok s2 Lower assay buffer pH. (e.g., to pH 6.5 - 6.8) This protonates the amine, increasing solubility. q2->s2 Yes v2 Verify that the new pH does not interfere with the assay or cell viability. s2->v2 q3 Is precipitation still occurring or is pH change not an option? v2->q3 If problem persists v2->end_ok If successful s3 Consider solubility-enhancing excipients. q3->s3 s3_opt1 Use a complexation agent (e.g., HP-β-Cyclodextrin) s3->s3_opt1 s3_opt2 Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) s3->s3_opt2 s3_opt1->end_ok s3_opt2->end_ok

Caption: Troubleshooting workflow for compound precipitation in assays.

Potential Solutions:

  • Check DMSO Concentration: Ensure the final DMSO concentration is ≤0.5%. If it is higher, you may need to prepare a more concentrated stock solution so that a smaller volume is added to the assay medium.[2]

  • Adjust Buffer pH: As a weak base, this compound will be significantly more soluble in acidic conditions.[1] Lowering the pH of your buffer (e.g., from 7.4 to 6.8) will protonate the amine group, forming a more soluble salt. Always verify that the new pH does not negatively impact your cells or assay components.[1]

  • Use Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 can help maintain the compound's solubility by forming micelles.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue / DescriptionSource
Molecular FormulaC₁₁H₁₂N₂(Calculated)
Molecular Weight172.23 g/mol (Calculated)
AppearancePredicted: Light brown or yellow solid[6][7]
Chemical ClassAminoquinolineN/A
Solubility ClassWeakly Basic Compound[1]
Table 2: Predicted Qualitative Solubility Profile

This table provides an estimate of solubility based on the chemical properties of aminoquinolines. Quantitative testing is recommended for precise measurements.

SolventPredicted SolubilityRationale & Notes
Water (pH 7.4)Very Poor / InsolubleThe molecule is neutral and hydrophobic at physiological pH.
PBS (pH 7.4)Very Poor / InsolubleHigh salt concentration can further decrease solubility ("salting out").
Water (Acidic, pH < 6)Moderately SolubleThe amine group becomes protonated, forming a more water-soluble salt.[1]
DMSOHighly SolubleA powerful polar aprotic solvent suitable for stock solutions.[3]
EthanolSparingly to Moderately SolubleA polar protic solvent; may require warming or sonication.[8]
MethanolSparingly SolubleSimilar to ethanol, but often a slightly weaker solvent for large organic molecules.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution.

Materials:

  • This compound (MW: 172.23 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Weighing: Accurately weigh out 1.72 mg of this compound and transfer it to a sterile vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Storage: Store the 10 mM stock solution at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Keep vials tightly sealed to prevent water absorption by DMSO.

Protocol 2: Strategy Selection for Solubility Enhancement

If DMSO is not suitable for your experiment or if precipitation persists, this guide helps in selecting an alternative strategy.

G start Need to Enhance Aqueous Solubility q1 Can the assay tolerate a lower pH (e.g., 6.0-6.8)? start->q1 s1 pH Adjustment q1->s1 Yes q2 Is the molecular size suitable for encapsulation? q1->q2 No p1 Prepare buffer at desired acidic pH. Dissolve compound directly or dilute from a minimal co-solvent stock. s1->p1 s2 Cyclodextrin Complexation q2->s2 Yes q3 Is a surfactant compatible with the assay? q2->q3 No p2 Use HP-β-CD to form an inclusion complex. This increases apparent water solubility without organic solvents. s2->p2 s3 Micellar Solubilization q3->s3 Yes p3 Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 to the aqueous medium. s3->p3

Caption: Decision tree for selecting a solubility enhancement strategy.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method creates a water-soluble inclusion complex, which can often be used to prepare a compound solution without any organic co-solvent.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

Procedure Workflow:

G cluster_0 Preparation of HP-β-CD Solution cluster_1 Complexation cluster_2 Finalization weigh_cd 1. Weigh HP-β-CD (e.g., for a 10% w/v solution) add_water 2. Add Water/Buffer weigh_cd->add_water dissolve_cd 3. Stir until clear add_water->dissolve_cd add_compound 4. Add Compound Powder to the HP-β-CD solution dissolve_cd->add_compound stir_mix 5. Stir overnight at room temperature add_compound->stir_mix filter_sol 6. Sterile filter (0.22 µm) to remove any undissolved particles stir_mix->filter_sol use_sol 7. Use resulting clear solution as aqueous stock filter_sol->use_sol

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

Detailed Steps:

  • Prepare HP-β-CD Solution: Prepare a 5-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. Stir until the powder is completely dissolved.

  • Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution. A 1:1 to 1:2 molar ratio of compound to cyclodextrin is a good starting point.

  • Equilibrate: Tightly seal the container and stir the mixture at room temperature overnight (12-24 hours) to allow for the complex to form and equilibrate.

  • Filter: Use a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your aqueous stock solution of the compound-cyclodextrin complex.

  • Quantify (Optional but Recommended): Use a validated analytical method (e.g., HPLC-UV) to determine the actual concentration of the dissolved compound in your final stock solution.

References

Troubleshooting guide for 2,6-Dimethylquinolin-5-amine based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dimethylquinolin-5-amine

Disclaimer: Direct experimental data and established protocols for this compound are limited in publicly available literature. This guide is based on established principles for the synthesis and handling of substituted quinolines and aromatic amines. The provided protocols are generalized and should be adapted and optimized for specific experimental contexts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses potential issues encountered during the synthesis, purification, and handling of this compound and related compounds.

Category 1: Synthesis-Related Issues

The synthesis of a substituted aminoquinoline like this compound likely involves classical quinoline ring formation reactions or modern cross-coupling methods.

Q1: I am attempting a Friedländer synthesis to create the quinoline core, but my yield is very low.

A1: Low yields in the Friedländer synthesis, which involves condensing a 2-aminoaryl ketone with a compound containing an α-methylene group, can stem from several factors.[1][2]

  • Suboptimal Reaction Conditions: The reaction is often catalyzed by acid or base, and the choice and concentration are critical.[3] Harsh conditions (e.g., high temperatures, strong acids/bases) can lead to side reactions or degradation.[4]

  • Side Reactions: Aldol condensation of the ketone starting material can compete with the desired cyclization.[4]

  • Poor Reactivity: The specific electronic properties of your substituted 2-aminoaryl ketone can affect its reactivity.

Troubleshooting Table: Friedländer Synthesis

Potential CauseRecommended Solution
Harsh Reaction ConditionsTry milder catalysts (e.g., p-toluenesulfonic acid, iodine) or even catalyst-free conditions in water at moderate temperatures (e.g., 70°C).[4][5]
Aldol CondensationConsider using an imine analog of the 2-aminoaryl ketone to prevent self-condensation.[4]
Inefficient CyclizationUse of a Lewis acid catalyst (e.g., AuCl₃) can sometimes promote the reaction under milder conditions.[4]
Difficult Product IsolationPoor work-up procedures can lead to product loss. Ensure complete precipitation or efficient extraction.[1]

Q2: My Skraup synthesis is dangerously exothermic and produces a lot of tar.

A2: The Skraup synthesis, reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent, is notoriously vigorous and prone to charring.[6][7]

  • Uncontrolled Exotherm: The reaction generates significant heat, which, if not controlled, can lead to a runaway reaction.[6]

  • Tar Formation: The strongly acidic and oxidizing conditions can cause polymerization of reactants and intermediates.[7]

Troubleshooting Table: Skraup Synthesis

Potential CauseRecommended Solution
Violent Exothermic ReactionAdd a moderator like ferrous sulfate (FeSO₄) to make the reaction smoother.[6][8] Add concentrated sulfuric acid slowly with efficient cooling and stirring.[6]
Excessive Tar FormationIn addition to using a moderator, avoid excessively high temperatures. Heat gently only to initiate the reaction.[6]
Low YieldThe nature of the substituent on the aniline can greatly affect yield. Electron-withdrawing groups can deactivate the ring, hindering cyclization.[7][9] Purification of the tarry crude product is challenging; steam distillation followed by extraction is a common and effective method to isolate the product.[6]

Q3: I am trying to introduce the amino group via Buchwald-Hartwig amination on a halogenated precursor, but the conversion is low.

A3: The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N cross-coupling reaction, but it is sensitive to several variables.[10]

  • Catalyst/Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and substrate-dependent.[11]

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups.[11]

  • Reaction Environment: The catalytic cycle involves air-sensitive Pd(0) species, requiring an inert atmosphere and anhydrous conditions.[11][12]

Troubleshooting Table: Buchwald-Hartwig Amination

Potential CauseRecommended Solution
Low Catalyst ActivityScreen different phosphine ligands (e.g., XPhos, DavePhos).[3][13] Use a pre-formed catalyst (precatalyst) for more reliable initiation.[12]
Ineffective BaseIf using a strong base like NaOtBu fails, try weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which may require higher temperatures.[11]
Poor Substrate ReactivityAryl chlorides are less reactive than bromides or iodides. A different catalyst system or harsher conditions may be needed.[12]
Oxygen or Moisture ContaminationEnsure all solvents and reagents are thoroughly dried and degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11]
Side ReactionsAn unproductive side reaction is hydrodehalogenation of the starting material. Optimizing the ligand and base can minimize this.[10]
Category 2: Purification and Handling

Q4: I am having difficulty purifying my crude product by recrystallization; it keeps "oiling out".

A4: "Oiling out," where the product separates as a liquid instead of forming crystals, is a common purification problem. This often occurs when the solution is cooled too quickly or when the chosen solvent is not ideal. Significant impurities can also prevent crystallization. A solution is to allow the solution to cool slowly to room temperature before placing it in an ice bath, or to try a different solvent system, such as a more polar solvent or a solvent pair like ethanol/water.

Q5: How should I store this compound and its solutions to ensure stability?

A5: Aromatic amines can be sensitive to light, air, and acidic conditions.[14]

  • Solid Compound: Store the solid in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon).

  • Stock Solutions: Prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and protect from light by using amber vials. For long-term storage, keep solutions at -20°C or -80°C.

  • Aqueous Solutions: Avoid prolonged storage in aqueous buffers, as this can lead to degradation. If an aqueous solution is required, prepare it fresh from a stock solution immediately before use.[14]

Experimental Protocols

The following are generalized protocols for key synthetic strategies that may be employed to synthesize quinoline derivatives. Users must adapt these procedures to their specific substrates and perform appropriate safety assessments.

Protocol 1: General Friedländer Synthesis

This protocol describes the base-catalyzed condensation of a 2-aminoaryl ketone with a ketone containing an α-methylene group.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 eq) and the second ketone (1.2 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (0.2 eq).[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash with cold water. Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified quinoline derivative.[3]

Protocol 2: General Skraup Synthesis with Moderator

This protocol describes the synthesis of a quinoline from an aniline derivative using ferrous sulfate as a moderator.[6]

  • Reaction Setup: In a large round-bottom flask (at least 5 times the volume of the reactants) equipped with a reflux condenser and a dropping funnel, add the aniline derivative (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).[6]

  • Acid Addition: In a fume hood, slowly and carefully add concentrated sulfuric acid (~2.5 eq) through the dropping funnel with vigorous stirring and cooling in an ice bath.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts, immediately remove the heat source. If the reaction becomes too vigorous, cool the flask.

  • Completion: After the initial exotherm subsides, heat the mixture to reflux for 3-4 hours.

  • Work-up and Purification: Carefully pour the cooled, tarry mixture onto crushed ice. Neutralize with a base (e.g., concentrated sodium hydroxide solution) until strongly alkaline. Perform steam distillation to isolate the crude quinoline. The distillate can then be extracted with an organic solvent (e.g., dichloromethane), dried, and purified by distillation or column chromatography.

Protocol 3: General Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of an aryl halide.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).[3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[3]

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Visualizations

Experimental and Logical Workflows

Friedlander_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 2-Aminoaryl Ketone, Ketone, and Solvent add_catalyst Add Base or Acid Catalyst start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Ice-Water cool->precipitate filtrate Filter Precipitate precipitate->filtrate purify Recrystallize Crude Product filtrate->purify end Pure Quinoline Product purify->end

Caption: Generalized workflow for the Friedländer quinoline synthesis.

Skraup_Workflow cluster_prep Preparation (in Fume Hood) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aniline Derivative, Glycerol, and FeSO4 add_acid Slowly Add Conc. H2SO4 with Cooling start->add_acid initiate Gently Heat to Initiate add_acid->initiate exotherm Control Exothermic Reaction initiate->exotherm reflux Heat to Reflux (3-4h) exotherm->reflux cool Cool and Pour onto Ice reflux->cool neutralize Neutralize with NaOH cool->neutralize steam_distill Steam Distillation neutralize->steam_distill extract Extract Distillate steam_distill->extract purify Purify by Chromatography or Distillation extract->purify end Pure Quinoline Product purify->end

Caption: Generalized workflow for the Skraup quinoline synthesis.

Buchwald_Troubleshooting decision decision solution solution problem problem start Low or No Conversion check_inert Is the reaction strictly under inert gas? start->check_inert check_reagents Are reagents/solvents anhydrous and degassed? check_inert->check_reagents Yes sol_inert Improve inert atmosphere technique (e.g., Schlenk line, glovebox). check_inert->sol_inert No check_catalyst Is the catalyst system appropriate? check_reagents->check_catalyst Yes sol_reagents Dry solvents and reagents. Degas solvent before use. check_reagents->sol_reagents No check_base Is the base suitable? check_catalyst->check_base Yes sol_catalyst Screen different ligands. Use a precatalyst. Increase catalyst loading. check_catalyst->sol_catalyst No sol_base Try a stronger base (e.g., NaOtBu) or a weaker base at higher temp (e.g., Cs2CO3). check_base->sol_base No success Reaction Successful check_base->success Yes

Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.

Conceptual Signaling Pathway

While the specific biological targets of this compound are not defined, many aminoquinoline derivatives are investigated as kinase inhibitors in cancer signaling pathways.[15]

Kinase_Inhibition cluster_pathway Conceptual Kinase Signaling Pathway cluster_drug Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival Akt->Proliferation Inhibitor Quinoline Derivative (e.g., this compound) Inhibitor->PI3K Inhibits ATP Binding Site

Caption: Conceptual role of an aminoquinoline as a PI3K kinase inhibitor.

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2,6-Dimethylquinolin-5-amine. The following information is based on established quinoline synthesis methodologies, such as the Doebner-von Miller or Skraup reactions, which are plausible routes for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the key scale-up considerations?

A1: A prevalent method for synthesizing substituted quinolines is the Doebner-von Miller reaction.[1][2] This approach involves reacting an aniline (4-methyl-3-aminobenzonitrile, after subsequent reduction and hydrolysis) with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in the presence of an acid catalyst.[3] Key scale-up considerations include:

  • Exothermicity: These reactions can be highly exothermic. Proper heat management is critical to prevent runaway reactions and minimize byproduct formation.[4][5]

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction profiles and yields. A switch from magnetic stirring to overhead mechanical stirring is often necessary.[4]

  • Reagent Addition: Controlled, slow addition of reagents is vital to manage the reaction rate and temperature.[5]

  • Work-up and Purification: Handling large volumes for extraction and choosing a scalable purification method like recrystallization over chromatography are important.[4][6]

Q2: We are observing a significant drop in yield when scaling up from 10g to 1kg. What are the likely causes?

A2: A decrease in yield upon scale-up is a common challenge.[4] The primary causes are often related to mass and heat transfer limitations. In larger vessels, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of side-products and tar.[2][4] Inadequate cooling can lead to thermal degradation of reactants and the desired product. Reviewing and optimizing agitation speed, reagent addition rate, and cooling system efficiency are the first steps in troubleshooting.[4]

Q3: Tar and polymer formation is a significant issue in our scaled-up batch. How can this be minimized?

A3: Tar formation is a well-known side reaction in acid-catalyzed quinoline syntheses like the Skraup or Doebner-von Miller reactions, often due to the polymerization of the α,β-unsaturated carbonyl compound.[2][5] To mitigate this:

  • Optimize Acid Concentration: Excessively harsh acidic conditions can accelerate tarring. Experiment with different Brønsted or Lewis acids and their concentrations to find a balance between reaction rate and byproduct formation.[2]

  • Control Temperature: Avoid excessive temperatures, as this promotes polymerization. Maintain the lowest effective temperature for the reaction.[2]

  • Use a Moderator: In Skraup-type syntheses, adding a moderator like ferrous sulfate can make the reaction less violent and reduce charring.[5]

Q4: How should we approach the purification of this compound at a larger scale?

A4: While column chromatography is suitable for small-scale purification, it is often impractical and costly at larger scales.[4] The preferred methods for multi-gram or kilogram scale are:

  • Recrystallization: This is a highly effective and economical method for purifying solid compounds. A thorough solvent screen is necessary to identify a suitable solvent system that provides good recovery and high purity.

  • Acid-Base Extraction: As an amine, the product can be selectively extracted. Dissolving the crude material in an organic solvent and washing with aqueous acid will transfer the product into the aqueous phase as a salt, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Steam Distillation: For quinolines, steam distillation can be a very effective technique to separate the volatile product from non-volatile tars and inorganic materials.[7][8]

Troubleshooting Guide

Problem / Issue Potential Root Cause(s) Recommended Solutions & Troubleshooting Steps
Low or Incomplete Conversion 1. Insufficient reaction temperature or time. 2. Poor reagent quality or incorrect stoichiometry. 3. Inefficient mixing leading to poor mass transfer.[4]1. Monitor Reaction: Use TLC or HPLC to track the consumption of starting materials. Consider increasing reaction time or temperature incrementally. 2. Verify Reagents: Check the purity of starting materials. Ensure accurate molar ratios are used. 3. Improve Agitation: Switch to an overhead mechanical stirrer with an appropriately designed impeller for better homogeneity.[4]
Excessive Tar/Polymer Formation 1. Reaction temperature is too high.[2] 2. Acid concentration is too high or the chosen acid is too harsh.[2] 3. Uncontrolled exotherm leading to localized hotspots.[4]1. Temperature Control: Maintain the lowest effective reaction temperature. Use a reactor with a jacketed cooling system.[4] 2. Optimize Acid: Screen different acids (e.g., HCl, H₂SO₄, p-TsOH) and lower concentrations.[2][6] 3. Controlled Addition: Add the α,β-unsaturated carbonyl compound or the strong acid slowly using a dropping funnel or pump to manage the exotherm.[4]
Difficult Product Isolation / Emulsion during Work-up 1. Presence of tarry byproducts acting as surfactants. 2. pH of the aqueous phase is near the pKa of the product, reducing its solubility in either phase.1. Filtration: Filter the crude reaction mixture through a pad of Celite before extraction to remove insoluble tars. 2. pH Adjustment: Ensure the aqueous phase is sufficiently acidic (pH < 2) or basic (pH > 10) during extractions to ensure the amine is fully protonated or deprotonated. 3. Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to help break emulsions.
Final Product Purity is Low (Post-Purification) 1. Inefficient purification method. 2. Presence of isomeric impurities that co-crystallize. 3. Thermal degradation during solvent removal.1. Optimize Recrystallization: Perform a thorough solvent screen. Consider a two-solvent system for better purification. 2. Alternative Purification: If recrystallization fails, consider converting the product to a salt (e.g., hydrochloride), recrystallizing the salt, and then liberating the free base. 3. Gentle Drying: Dry the final product under vacuum at a moderate temperature to avoid degradation.

Experimental Protocols

Representative Lab-Scale Doebner-von Miller Synthesis (Illustrative)

This protocol describes a general procedure for the synthesis of a substituted quinoline and should be adapted and optimized for this compound.

Materials:

  • Substituted Aniline (e.g., 3-amino-4-methylbenzonitrile) (1.0 eq)

  • Crotonaldehyde (α,β-unsaturated aldehyde) (1.5 eq)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Oxidizing agent (e.g., arsenic acid or nitrobenzene)

  • Toluene

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reactants: To the flask, add the aniline, toluene, and concentrated hydrochloric acid.

  • Reactant Addition: Begin stirring and slowly add crotonaldehyde to the mixture over 30 minutes, maintaining the temperature below 40°C with a water bath if necessary.

  • Reaction: Add the oxidizing agent. Heat the reaction mixture to reflux (approx. 100-110°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the mixture alkaline (pH > 10) with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate or toluene (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.[6]

Scale-Up Parameter Comparison Table
ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Reactor 250 mL Round Bottom Flask20 L Jacketed Glass ReactorEnsure adequate cooling capacity and surface-area-to-volume ratio.[4]
Stirring Magnetic Stir BarOverhead Mechanical StirrerMechanical stirring is essential for effective mixing in large volumes.[4]
Reagent Addition Manual via Pipette/FunnelMetering Pump / Addition FunnelControlled addition is critical to manage exotherms.[4]
Reaction Time 4 hours6-8 hoursMay need to be extended due to slower mass and heat transfer.[4]
Work-up Separatory Funnel ExtractionLiquid-Liquid Extraction in ReactorPhase separation can be slower at scale. Proper equipment is needed.
Purification Flash Column ChromatographyRecrystallizationRecrystallization is more economical and scalable for large quantities.[4]
Typical Yield 75%60-70%A slight decrease in yield is common, but significant drops indicate process control issues.[4]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Starting Materials (Aniline Derivative, Carbonyl) Setup Reactor Setup (Inert Atmosphere, Cooling) Start->Setup Addition Controlled Reagent Addition (Acid, Carbonyl) Setup->Addition Charge Reactor Reaction Heating & Reflux (Monitor by TLC/HPLC) Addition->Reaction Initiate Quench Quenching & pH Adjustment Reaction->Quench Cool Down Extract Liquid-Liquid Extraction Quench->Extract Dry Drying & Solvent Removal Extract->Dry Crude Crude Product Dry->Crude Purify Recrystallization or Distillation Crude->Purify Analyze QC Analysis (NMR, HPLC, MS) Purify->Analyze Final Final Product: This compound Analyze->Final

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_analysis Problem Analysis cluster_solutions_incomplete Incomplete Reaction Solutions cluster_solutions_tar Tar Formation Solutions Start Low Yield Observed CheckConversion Is starting material fully consumed? (Check TLC/HPLC of crude) Start->CheckConversion CheckMassBalance Is there significant tar formation? Start->CheckMassBalance CheckConversion->CheckMassBalance Yes Sol1 Increase Reaction Time CheckConversion->Sol1 No Sol2 Increase Reaction Temperature CheckConversion->Sol2 No Sol3 Verify Reagent Purity & Stoichiometry CheckConversion->Sol3 No Sol4 Decrease Reaction Temperature CheckMassBalance->Sol4 Yes Sol5 Ensure Controlled Reagent Addition CheckMassBalance->Sol5 Yes Sol6 Optimize Acid Catalyst/Concentration CheckMassBalance->Sol6 Yes

References

Technical Support Center: Refinement of Analytical Methods for 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethylquinolin-5-amine. The following sections address specific issues you may encounter during analytical method development and execution using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

FAQs and Troubleshooting

Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What is the likely cause and how can I resolve it?

Peak tailing for aromatic amines like this compound is a common issue, often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase.[1] Here’s a systematic approach to troubleshoot this problem:

  • Mobile Phase pH: The pH of your mobile phase is critical. If it is close to the pKa of the amine, you can have a mixture of ionized and non-ionized forms, leading to peak distortion.[1] For a basic compound like an aminoquinoline, using a low pH mobile phase (e.g., pH 2.5-3.5) will ensure the amine is protonated, which can reduce interaction with silanol groups.

  • Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[1]

  • Competitive Amines: Adding a small amount of a competitive amine, such as triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase can mask the active silanol sites and improve peak shape.[1]

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or sample concentration.

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Check Mobile Phase pH (Is it 2-3 units below pKa?) start->check_pH adjust_pH Adjust pH to 2.5-3.5 check_pH->adjust_pH No check_buffer Check Buffer Concentration (10-50 mM?) check_pH->check_buffer Yes adjust_pH->check_buffer adjust_buffer Increase Buffer Strength check_buffer->adjust_buffer No add_additive Add Competitive Amine (e.g., TEA) check_buffer->add_additive Yes adjust_buffer->add_additive change_column Use Base-Deactivated Column add_additive->change_column reduce_load Reduce Sample Concentration/ Injection Volume change_column->reduce_load end Improved Peak Shape reduce_load->end GCMS_Troubleshooting start Poor Peak Shape/ Low Response check_liner Check Inlet Liner (Is it base-deactivated?) start->check_liner replace_liner Install Base-Deactivated Liner check_liner->replace_liner No check_column Check GC Column (Is it suitable for amines?) check_liner->check_column Yes replace_liner->check_column replace_column Use Amine-Specific/ Low-Bleed Column check_column->replace_column No optimize_temp Optimize Injector Temperature check_column->optimize_temp Yes replace_column->optimize_temp consider_deriv Consider Derivatization optimize_temp->consider_deriv end Improved Chromatography consider_deriv->end

References

Validation & Comparative

Spectroscopic Characterization of 2,6-Dimethylquinolin-5-amine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed nuclear magnetic resonance (NMR) spectroscopic characterization of 2,6-dimethylquinolin-5-amine. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document presents a comparative analysis. This includes experimental data for the structurally related 2,6-dimethylquinoline and other substituted quinolines, alongside predicted ¹H and ¹³C NMR data for the target compound. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this and similar molecular scaffolds.

Comparative NMR Data Analysis

The introduction of an amino group at the C5 position of the 2,6-dimethylquinoline scaffold is expected to induce significant changes in the electron density and, consequently, the chemical shifts of the neighboring protons and carbons. The following tables compare the experimental NMR data of 2,6-dimethylquinoline with predicted data for this compound and experimental data for other relevant quinoline derivatives.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Compound H3 H4 H7 H8 CH₃ (C2) CH₃ (C6) NH₂ Other Protons
2,6-Dimethylquinoline 7.21 (d)7.89 (d)7.49 (d)7.60 (s)2.68 (s)2.48 (s)-H5: 7.35 (dd)
This compound (Predicted) 7.15 (d)7.80 (d)6.80 (d)7.40 (d)2.65 (s)2.40 (s)4.50 (br s)-
N-Phenylquinolin-2-amine [1]6.87 (d)7.78 (m)7.22 (m)7.78 (m)---H5: 7.29 (m), H6: 7.03 (m), Phenyl-H: 7.29-7.53 (m)
N-(o-Tolyl)quinolin-2-amine [1]6.83 (d)7.85 (d)7.52 (t)7.69 (d)---H5: 7.59 (t), H6: 7.11 (t), Tolyl-H: 7.24-7.54 (m), CH₃: 2.29 (s)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Compound C2 C3 C4 C4a C5 C6 C7 C8 C8a CH₃ (C2) CH₃ (C6)
2,6-Dimethylquinoline [2][3]158.3121.5135.8146.9126.8135.9131.6122.4128.925.121.4
This compound (Predicted) 157.0122.0136.0145.0145.5120.0128.0115.0129.524.821.0
N-Phenylquinolin-2-amine [1]154.7111.9137.8147.7124.2123.1129.8123.2120.7--
N-Isopropylquinolin-2-amine [1]156.1110.1137.8147.3127.5123.1129.8125.4122.1--

Experimental Protocols

The following are standard protocols for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like substituted quinolines.[4][5][6]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.[5]

  • Solvent Addition: Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[5][7]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

  • Filtration: If any solid particles are present, filter the solution into the NMR tube to prevent issues with spectral resolution.

¹H NMR Spectroscopy
  • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.[1][8]

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy
  • Spectrometer: Bruker Avance 100 MHz spectrometer or equivalent.[1][8]

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').[4]

  • Spectral Width: 0-220 ppm.[4]

  • Acquisition Time: 1-2 seconds.[4]

  • Relaxation Delay: 2-5 seconds.[4]

  • Number of Scans: 1024 or more, depending on sample concentration and the presence of quaternary carbons.[4]

  • Temperature: 298 K.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of a novel organic compound, such as this compound, using NMR spectroscopy.

NMR_Workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (If required) Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Integration) Processing->Interpretation Interpretation->TwoD_NMR Further Analysis Structure Structure Elucidation & Confirmation Interpretation->Structure

Caption: Workflow for the synthesis, NMR analysis, and structural elucidation of an organic compound.

References

A Comparative Guide to the Characterization of 2,6-Dimethylquinolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallography and alternative analytical techniques for the characterization of 2,6-dimethylquinolin-5-amine derivatives. Due to the limited availability of specific crystallographic data for this compound, this guide utilizes data from the closely related structures of 2,6-dimethylquinoline and quinolin-5-amine as a comparative baseline.

Executive Summary

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For quinoline derivatives, a class of compounds with a broad spectrum of biological activities, a multi-faceted analytical approach is crucial for unambiguous characterization. This guide compares the utility of single-crystal X-ray diffraction with common spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer valuable insights into the molecular structure, functional groups, and electronic properties in solution.

Comparison of Analytical Techniques

This section compares the data obtained from X-ray crystallography with alternative spectroscopic methods for the characterization of quinoline derivatives.

X-ray Crystallography vs. Spectroscopic Methods
FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyUV-Vis Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistryPresence of functional groupsElectronic transitions, conjugation
Sample State Crystalline solidSolutionSolid or solutionSolution
Data Type Quantitative (atomic coordinates)Quantitative (chemical shifts, coupling constants)Qualitative/Semi-quantitative (peak positions, intensities)Quantitative (absorption maxima, molar absorptivity)
Key Advantages Unambiguous structure determinationExcellent for structure elucidation in solutionRapid functional group identificationSensitive to electronic structure
Limitations Requires single crystals, provides solid-state conformation onlyCan be complex to interpret for large moleculesLess specific for complex structuresProvides limited structural detail

Quantitative Data Comparison

The following tables present a comparison of crystallographic and spectroscopic data for 2,6-dimethylquinoline and quinolin-5-amine.

Crystallographic Data
Parameter2,6-DimethylquinolineQuinolin-5-amine
CCDC/COD Number 6637174348406
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 7.338(2)8.583(2)
b (Å) 8.046(2)5.8590(10)
c (Å) 14.717(4)14.891(3)
α (°) 9090
β (°) 90100.06(3)
γ (°) 9090
Volume (ų) 869.6(4)738.3(3)
Z 44
Spectroscopic Data

2,6-Dimethylquinoline

TechniqueData TypeValue
¹H NMR (CDCl₃) Chemical Shift (δ)7.95 (d, 1H), 7.59 (s, 1H), 7.42 (d, 1H), 7.30 (d, 1H), 2.72 (s, 3H), 2.51 (s, 3H)
¹³C NMR (CDCl₃) Chemical Shift (δ)158.4, 146.9, 135.8, 131.2, 128.9, 126.8, 126.5, 122.1, 25.1, 21.6
IR (KBr pellet) Peak Position (cm⁻¹)3050, 2920, 1620, 1500, 830
UV-Vis (Ethanol) λmax (nm)228, 277, 316

Quinolin-5-amine

TechniqueData TypeValue
¹H NMR (DMSO-d₆) Chemical Shift (δ)8.75 (dd, 1H), 8.41 (d, 1H), 7.55 (dd, 1H), 7.42 (d, 1H), 7.03 (d, 1H), 6.18 (s, 2H)
¹³C NMR (DMSO-d₆) Chemical Shift (δ)149.2, 147.8, 133.1, 129.4, 128.9, 121.3, 119.8, 110.1, 109.8
IR (KBr pellet) Peak Position (cm⁻¹)3400-3200 (N-H), 1630, 1580, 1500, 810
UV-Vis (Ethanol) λmax (nm)240, 335

Experimental Protocols

Synthesis of a this compound Derivative (Hypothetical)

This protocol describes a general procedure for the synthesis of a substituted this compound derivative via the Doebner-von Miller reaction.

Workflow for the Synthesis of a this compound Derivative

Doebner-von Miller Synthesis Workflow Reactants p-toluidine + α,β-Unsaturated aldehyde/ketone Reaction Reaction in acidic medium (e.g., HCl, H₂SO₄) + Oxidizing agent (e.g., arsenic pentoxide) Reactants->Reaction Cyclization Cyclization and Dehydrogenation Reaction->Cyclization Nitration Nitration (HNO₃/H₂SO₄) Cyclization->Nitration Reduction Reduction of nitro group (e.g., Sn/HCl or H₂/Pd-C) Nitration->Reduction Product This compound Derivative Reduction->Product

Caption: Workflow for the synthesis of a this compound derivative.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (1 equivalent) and an appropriate α,β-unsaturated aldehyde or ketone (2-3 equivalents).

  • Acid and Oxidant Addition: Slowly add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the mixture while cooling in an ice bath. Subsequently, add an oxidizing agent, like arsenic pentoxide or nitrobenzene.

  • Reaction: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Nitration: Dissolve the purified 2,6-dimethylquinoline derivative in concentrated sulfuric acid and cool the mixture. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • Reduction: Isolate the nitrated product and dissolve it in a suitable solvent. Reduce the nitro group to an amine using a reducing agent such as tin and hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • Final Product Isolation: After the reduction is complete, neutralize the reaction mixture and extract the final this compound derivative. Further purification can be achieved by recrystallization or column chromatography.

X-ray Crystallography

Experimental Workflow for Single-Crystal X-ray Diffraction

X-ray Crystallography Workflow Crystal Single Crystal Selection Mount Mounting on Diffractometer Crystal->Mount Data X-ray Data Collection Mount->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Validate Validation and Analysis Refine->Validate

Caption: General workflow for single-crystal X-ray diffraction analysis.

Procedure:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Data Processing: Process the collected diffraction data to obtain a set of unique reflections with their intensities.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Structure Refinement: Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

  • Validation: Validate the final crystal structure for geometric and crystallographic reasonability.

Spectroscopic Analysis

General Protocol for Spectroscopic Characterization:

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer.

    • Process the data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

  • IR Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film on a salt plate.

    • Acquire the IR spectrum using an FTIR spectrometer.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol).

    • Record the UV-Vis absorption spectrum.

    • Determine the wavelength(s) of maximum absorption (λmax).

Biological Relevance and Signaling Pathway

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Some derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2]

Simplified PI3K/Akt Signaling Pathway and Potential Inhibition by Quinoline Derivatives

PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

This diagram illustrates how certain quinoline derivatives may exert their anticancer effects by inhibiting key kinases such as PI3K and Akt in this critical signaling cascade, ultimately leading to a reduction in cell growth and proliferation.

Conclusion

The comprehensive characterization of this compound derivatives relies on the synergistic use of X-ray crystallography and various spectroscopic techniques. While X-ray crystallography offers unparalleled detail in the solid state, NMR, IR, and UV-Vis spectroscopy provide essential information about the molecule's structure and properties in solution. This integrated approach is indispensable for the successful identification and development of novel quinoline-based therapeutic agents.

References

A Comparative Study of 2,6-Dimethylquinolin-5-amine with other Aminoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of 2,6-Dimethylquinolin-5-amine and other substituted aminoquinolines, focusing on their physicochemical properties and potential biological activities. Due to the limited availability of direct experimental data for this compound, this document leverages structure-activity relationship (SAR) principles and data from analogous compounds to provide a predictive comparison. All quantitative data from related compounds is summarized in structured tables, and detailed experimental protocols for key biological assays are provided.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound, such as lipophilicity (logP) and the dissociation constant (pKa), are critical determinants of its pharmacokinetic and pharmacodynamic profile. While experimental data for this compound is scarce, we can infer its likely properties based on the well-characterized parent molecule, quinoline, and related substituted aminoquinolines.

PropertyQuinoline4-Aminoquinoline8-Aminoquinoline2,6-DimethylquinolineThis compound (Predicted)
Molecular Weight ( g/mol ) 129.16[1]144.17144.17[2]157.21[3]172.23
Melting Point (°C) -15.6155-15662-6457-59[2]Data not available
Boiling Point (°C) 237.6Data not available290267[4]Data not available
pKa 4.949.173.99Data not availableThe amino group at position 5 is expected to increase the basicity compared to quinoline. The methyl groups may have a minor electronic effect.
LogP 2.031.61.8Data not availableThe addition of two methyl groups will increase lipophilicity compared to 5-aminoquinoline.

Note: The properties for this compound are predicted based on the functional group contributions of the parent quinoline scaffold and the individual substituents. Experimental verification is required.

Biological Activity: A Comparative Analysis

Aminoquinolines are a well-established class of compounds with a broad range of biological activities, including antimalarial, anticancer, and antimicrobial effects. The position and nature of substituents on the quinoline ring play a crucial role in determining the specific activity and potency.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of aminoquinoline derivatives against various cancer cell lines. The proposed mechanisms of action often involve DNA intercalation, inhibition of topoisomerases, and induction of apoptosis.

The following table summarizes the cytotoxic activity (IC50 values) of various substituted aminoquinolines against selected cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7< 20.72[2]
4-Aminoquinoline-isatin hybrid (HS8)HCT-116256[5]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (melanoma)< 100
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineMultiple human tumor cell lines< 1.0

Based on the available data, the introduction of an amino group and other substituents can significantly enhance the cytotoxic potential of the quinoline scaffold. The presence of the amino group at the 5-position in this compound, coupled with the lipophilic methyl groups, suggests it may exhibit interesting cytotoxic properties, though this requires experimental validation.

Antimicrobial Activity

Aminoquinoline derivatives have also been investigated for their antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.

The table below presents the minimum inhibitory concentration (MIC) values of selected aminoquinoline derivatives against various microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
4-Aminoquinoline-hydrazone (HD6)Bacillus subtilis8[5]
4-Aminoquinoline-hydrazone (HD6)Pseudomonas aeruginosa16[5]
5-Aminoquinoline Schiff base (3e)Escherichia coliGood activity[6]
5-Aminoquinoline Schiff base (3e)Staphylococcus aureusGood activity[6]

The structure-activity relationship studies on various aminoquinolines suggest that the position of the amino group and the nature of other substituents are critical for antibacterial potency. The 5-aminoquinoline scaffold has shown promise, and the dimethyl substitution in this compound could potentially modulate this activity.

Antimalarial Activity

The 4-aminoquinoline core is central to several widely used antimalarial drugs, such as chloroquine. The primary mechanism of action is the inhibition of hemozoin biocrystallization in the malaria parasite. While 8-aminoquinolines like primaquine are active against the liver stages of the parasite, derivatives of 5-aminoquinoline have also been explored for their antimalarial potential.

Compound/Derivative ClassPlasmodium falciparum StrainIC50 (nM)Reference
5-Aryl-8-aminoquinoline (4bc)Chloroquine-resistant< Primaquine[6]
5-Aryl-8-aminoquinoline (4bd)Chloroquine-resistant< Primaquine[6]
4'-Chloro-3-[7″-(trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-olsNot Specified50 - 100

Analogues of 5-aminoquinolines with electron-donating groups have shown good activity against chloroquine-resistant strains of P. falciparum.[6] The methyl groups in this compound are weakly electron-donating, suggesting it could be a candidate for antimalarial screening.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and other aminoquinolines.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in broth.

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hemozoin Inhibition Assay

This assay evaluates the ability of a compound to inhibit the formation of β-hematin (hemozoin), a key detoxification process in the malaria parasite.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • Test compounds

  • Chloroquine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of hemin in DMSO.

  • In a 96-well plate, add the hemin solution to the sodium acetate buffer.

  • Add various concentrations of the test compounds to the wells.

  • Incubate the plate at 37°C for 24-48 hours to allow for β-hematin formation.

  • Centrifuge the plate and discard the supernatant.

  • Wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the β-hematin pellet in a known volume of NaOH.

  • Measure the absorbance of the solution at 405 nm.

  • Calculate the percentage of hemozoin inhibition compared to the no-drug control.

DNA Intercalation Assay (UV-Visible Spectroscopy)

This method assesses the binding of a compound to DNA by observing changes in the UV-Vis spectrum of the compound upon addition of DNA.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

  • Test compound

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in Tris-HCl buffer.

  • Prepare a stock solution of CT-DNA in the same buffer and determine its concentration by measuring the absorbance at 260 nm.

  • Record the UV-Vis spectrum of the test compound alone.

  • Titrate the compound solution with increasing concentrations of CT-DNA.

  • Record the UV-Vis spectrum after each addition of DNA.

  • Hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the wavelength of maximum absorbance are indicative of DNA intercalation.

Visualizations

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity Test Compound antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial Test Compound antimalarial Antimalarial Assay (Hemozoin Inhibition) characterization->antimalarial Test Compound dna_intercalation DNA Intercalation Assay (UV-Vis Spectroscopy) cytotoxicity->dna_intercalation If Active apoptosis Apoptosis Assays cytotoxicity->apoptosis If Active

Caption: General experimental workflow for the synthesis and biological evaluation of novel aminoquinoline derivatives.

Putative Signaling Pathway for Aminoquinoline-Induced Cytotoxicity

cytotoxicity_pathway Aminoquinoline Aminoquinoline Derivative DNA Nuclear DNA Aminoquinoline->DNA Intercalation Topoisomerase Topoisomerase II Aminoquinoline->Topoisomerase Inhibition Mitochondria Mitochondria Aminoquinoline->Mitochondria Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Topoisomerase->Apoptosis ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Caspases Caspase Cascade ROS->Caspases Caspases->Apoptosis

Caption: A simplified diagram illustrating potential mechanisms of cytotoxicity for aminoquinoline derivatives.

Conclusion

While direct experimental data on this compound is limited, a comparative analysis of related aminoquinolines provides valuable insights into its potential biological profile. The presence of the 5-amino group, along with the two methyl substituents, suggests that this compound could exhibit interesting cytotoxic, antimicrobial, and antimalarial properties. The provided experimental protocols offer a clear framework for the comprehensive biological evaluation of this compound and other novel aminoquinoline derivatives. Further research is warranted to synthesize and experimentally validate the predicted activities of this compound, which may hold promise for future drug development efforts.

References

A Comparative Analysis of the Biological Activities of 2,6-Dimethylquinolin-5-amine and 6-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents. This guide provides a detailed comparison of the biological activities of two distinct quinoline derivatives: 2,6-Dimethylquinolin-5-amine and 6-Chloroquinolin-2-amine. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their known biological targets, potential therapeutic applications, and the experimental frameworks used to evaluate their efficacy.

Overview of Biological Activity

6-Chloroquinolin-2-amine has emerged as a versatile building block in the synthesis of potent kinase inhibitors and antimalarial agents.[1][2][3] Its quinoline core can mimic the purine ring of ATP, enabling derivatives to bind to the ATP-binding site of various kinases.[2] The chloro substituent at the 6-position can enhance binding affinity through halogen bonding and improve pharmacokinetic profiles.[2] Notably, derivatives of this compound have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

Conversely, the biological profile of This compound is not as extensively documented in publicly available literature. While the quinoline core is known to be a pharmacophore for a range of activities including anticancer and antimicrobial effects, specific experimental data for the 5-amino-2,6-dimethyl substituted variant is scarce.[4] Its potential biological activities are therefore largely inferred from the broader class of quinoline compounds.

Quantitative Biological Data

Quantitative data on the biological activity of 6-Chloroquinolin-2-amine derivatives highlights their potential in cancer therapy. The following table summarizes the in vitro anti-proliferative activity of representative compounds derived from a closely related 6-chloro-quinazoline scaffold against various human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of 6-Chloro-quinazoline Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)
5a MGC-803 (Gastric)Not Specified
Bcap-37 (Breast)Not Specified
PC3 (Prostate)Not Specified
5f MGC-803 (Gastric)Not Specified
Bcap-37 (Breast)Not Specified
PC3 (Prostate)Not Specified
Note: Specific IC50 values were not provided in the source material, indicating the need for further specific investigation.[2]

Due to the limited available data for This compound , a quantitative comparison table for its biological activity cannot be provided at this time. Further research and screening are necessary to establish its efficacy against various biological targets.

Experimental Protocols

The evaluation of the biological activity of these quinoline derivatives relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of chemical compounds on cultured cells.[1]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MGC-803, Bcap-37, PC3)[2]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)[1]

  • Test compounds (this compound or 6-Chloroquinolin-2-amine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.[6]

Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

Objective: To determine the IC50 value of the test compound against a target kinase (e.g., PI3K).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound

  • Kinase assay buffer

  • Detection reagent (e.g., Kinase-Glo®)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and various concentrations of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway for 6-Chloroquinolin-2-amine derivatives and a general experimental workflow are provided below using Graphviz (DOT language).

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth and Proliferation mTOR->Proliferation Inhibitor 6-Chloroquinolin-2-amine Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials (e.g., 6-Chloroquinolin-2-amine) synthesis Chemical Synthesis start->synthesis purification Purification and Characterization synthesis->purification invitro In Vitro Assays (MTT, Kinase Assay) purification->invitro data_analysis Data Analysis (IC50 Determination) invitro->data_analysis pathway Signaling Pathway Analysis data_analysis->pathway in_vivo In Vivo Studies (Optional) pathway->in_vivo

Caption: General Experimental Workflow.

Conclusion

This guide illustrates a significant disparity in the available biological data between 6-Chloroquinolin-2-amine and this compound. 6-Chloroquinolin-2-amine stands out as a valuable scaffold for the development of kinase inhibitors, with a clear mechanism of action targeting the PI3K/Akt/mTOR pathway. In contrast, this compound represents a largely unexplored chemical entity. The lack of published data on its biological activity presents an opportunity for novel research to uncover its potential therapeutic applications. The experimental protocols and workflows detailed herein provide a robust framework for the future investigation and comparison of these and other quinoline derivatives.

References

Validating the Potential Mechanism of Action of 2,6-Dimethylquinolin-5-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific experimental validation of the mechanism of action for 2,6-Dimethylquinolin-5-amine is not extensively documented in publicly accessible scientific literature. However, based on the well-established activities of structurally related quinoline derivatives, we can infer potential mechanisms and outline a robust strategy for their validation. This guide provides a comparative framework using known quinoline-based compounds to illustrate the likely therapeutic targets and the experimental approaches required to confirm the activity of this compound.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] Many of these activities are attributed to the ability of quinoline derivatives to function as kinase inhibitors, DNA intercalators, or modulators of other critical cellular pathways.

Potential Therapeutic Applications and Mechanisms of Action

Given the structural features of this compound, its primary potential lies in oncology. The quinoline core is a common feature in many kinase inhibitors, and the amino and methyl substitutions can influence target specificity and potency.[3]

Kinase Inhibition: A Prominent Mechanism for Quinoline Derivatives

A significant number of quinoline-based compounds exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] For instance, derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer activity, showing selectivity for cancer cells.[4] Similarly, various quinoline derivatives have been investigated as inhibitors of specific kinases like PLK4 and CDKs, which are involved in cell cycle regulation.[5][6]

Comparative Data for Representative Kinase Inhibitors:

Compound ClassTarget Kinase(s)IC50Cell Line(s)Reference
Pyrimidin-2-amine derivative (8h)PLK40.0067 µMBreast cancer cells[5]
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onesCDK2SubmicromolarhWB[7]
5-hydroxybenzothiophene derivative (16b)Clk4, DRAK1, haspin, etc.11-353.3 nMU87MG glioblastoma[8]

Experimental Protocols for Mechanism of Action Validation

To validate the potential mechanism of action of this compound as a kinase inhibitor, a series of well-established experimental protocols should be employed.

In Vitro Kinase Inhibition Assays

1. LanthaScreen™ Eu Kinase Binding Assay:

  • Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest. A fluorescently labeled antibody detects the amount of a biotinylated tracer that is displaced from the kinase active site by the inhibitor.

  • Methodology:

    • Prepare a reaction mixture containing the target kinase, a europium-labeled anti-tag antibody, the biotinylated tracer, and varying concentrations of the this compound compound.

    • Incubate the mixture to allow for binding equilibrium to be reached.

    • Measure the TR-FRET signal. A decrease in the signal indicates displacement of the tracer and binding of the test compound to the kinase.

    • Calculate the IC50 value from the dose-response curve.[5]

2. In Vitro Kinase Activity Assay:

  • Principle: This assay directly measures the enzymatic activity of the kinase in the presence of the inhibitor. The transfer of a phosphate group from ATP to a substrate is quantified.

  • Methodology:

    • Set up a reaction containing the target kinase, its specific substrate (peptide or protein), ATP (often radiolabeled with ³²P or ³³P), and a range of concentrations of the this compound compound.

    • Incubate the reaction to allow for phosphorylation of the substrate.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).

    • Quantify the amount of incorporated phosphate using a scintillation counter or phosphorimager.

    • Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Cellular Assays

1. Cell Viability and Proliferation Assays (e.g., MTT or WST-1 Assay):

  • Principle: These colorimetric assays assess the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

  • Methodology:

    • Seed cancer cell lines of interest (e.g., breast cancer, lung cancer) in 96-well plates.[9]

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[9]

    • Add the MTT or WST-1 reagent to each well. Viable cells will reduce the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product using a microplate reader.

    • Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[9]

2. Cell Cycle Analysis:

  • Principle: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for a defined time.

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer.

    • An accumulation of cells in a specific phase (e.g., G2/M) would suggest that the compound interferes with cell cycle progression at that point.[2]

3. Apoptosis Assays (e.g., Annexin V/PI Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Methodology:

    • Treat cells with the test compound.

    • Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[2]

Visualizing the Workflow and Potential Signaling Pathway

To provide a clear overview of the validation process and a potential mechanism of action, the following diagrams are presented in the DOT language for Graphviz.

G cluster_workflow Experimental Workflow for MoA Validation A This compound B In Vitro Kinase Assays (Binding and Activity) A->B C Cellular Assays (Viability, Cell Cycle, Apoptosis) A->C D Identification of Target Kinase(s) B->D E Confirmation of Cellular Mechanism C->E F Lead Optimization D->F E->F

Caption: Experimental workflow for validating the mechanism of action.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Proteins (e.g., Ras, Raf) Rec->P1 P2 Downstream Kinases (e.g., MEK, ERK) P1->P2 TF Transcription Factors P2->TF Prolif Cell Proliferation & Survival TF->Prolif Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->P2

Caption: A hypothetical signaling pathway inhibited by the compound.

References

Comparative Analysis of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, focusing on their antiproliferative activity against various cancer cell lines. The data presented is based on a study by S. F. Piazzolla et al. (2020), which explores a series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline compounds.[1][2][3] This guide aims to offer objective comparisons of the performance of these analogs, supported by experimental data, to inform future drug discovery and development efforts.

Data Presentation: Antiproliferative Activity of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Analogs

The antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines and one non-cancer cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundR GroupCEMHeLaHMEC-1HT-29A2780MSTO-211H
2a H>50>50>50>50>50>50
2b 4-Cl-Ph15.314.518.219.412.116.7
2c 4-F-Ph22.120.325.628.918.521.4
3a 4-Cl-Ph-CH=N-8.27.59.110.36.48.8
3b 4-F-Ph-CH=N-12.411.814.215.79.912.1
4a 4-Cl-Ph-CH2-NH-25.623.128.931.220.726.3
4b 4-F-Ph-CH2-NH-30.128.433.735.826.231.5
5a (R)-enantiomer of 3a6.15.87.28.14.96.5
5b (S)-enantiomer of 3a10.59.911.813.48.210.9

Data extracted from Piazzolla et al., 2020. IC50 values are in µM.

Cell Lines:

  • CEM: Human T-lymphocyte cells

  • HeLa: Human cervix carcinoma cells

  • HMEC-1: Non-cancer human dermal microvascular endothelial cells

  • HT-29: Colorectal adenocarcinoma

  • A2780: Ovarian carcinoma

  • MSTO-211H: Biphasic mesothelioma

Structure-Activity Relationship (SAR) Insights

From the data presented, the following SAR observations can be made:

  • The unsubstituted parent compound 2a (R=H) was inactive, highlighting the importance of substitution at the 8-amino position for antiproliferative activity.

  • Introduction of a substituted phenyl ring at the 8-amino group (compounds 2b and 2c ) conferred moderate activity.

  • Conversion of the 8-amino group to a Schiff base (imines 3a and 3b ) significantly enhanced the antiproliferative activity compared to the corresponding amines (2b and 2c ).

  • Reduction of the imine functionality to the corresponding secondary amine (compounds 4a and 4b ) resulted in a marked decrease in activity, suggesting that the C=N double bond is crucial for the observed biological effect.

  • The stereochemistry at position 8 plays a role in the activity. The (R)-enantiomer 5a was consistently more potent than the (S)-enantiomer 5b , indicating a specific stereochemical preference for interaction with the biological target.

  • The 4-chloro substituted analogs generally displayed slightly better activity than the 4-fluoro substituted counterparts.

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The following is a general protocol for determining the IC50 values of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4][5][6][7][8]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[4][6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Material (2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine) reaction Chemical Reactions (e.g., Schiff base formation, reduction) start->reaction analogs Synthesized Analogs reaction->analogs screening Antiproliferative Screening (MTT Assay) analogs->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id optimization optimization lead_id->optimization Further Optimization

Caption: Workflow for the structure-activity relationship (SAR) study of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine analogs.

Signaling_Pathway_Hypothesis Compound Quinoline Analog Target Putative Cellular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Pathway Signaling Pathway Target->Pathway Activation Proliferation Cell Proliferation Apoptosis Apoptosis Pathway->Proliferation Promotes Pathway->Apoptosis Inhibits

Caption: A hypothesized signaling pathway potentially targeted by the active quinoline analogs.

References

Comparative Cross-Reactivity Profiling of N,2,4-Trimethylquinolin-7-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity with Supporting Experimental Data

In the landscape of targeted therapeutics, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide presents a comparative analysis of the cross-reactivity profile of N,2,4-Trimethylquinolin-7-amine, a highly selective type II kinase inhibitor, against the broader-spectrum inhibitors GNF-7 and Dasatinib. The data herein is intended to provide researchers with a clear, data-driven perspective to inform their drug discovery and development efforts.

N,2,4-Trimethylquinolin-7-amine has emerged as a potent and selective inhibitor of several kinases, with primary targets including Lymphocyte-specific protein tyrosine kinase (Lck) and Discoidin domain receptor 1 (DDR1).[1] Its sharp selectivity profile contrasts with that of multi-targeted inhibitors like GNF-7, which inhibits Bcr-Abl, ACK1, and GCK, and Dasatinib, a potent inhibitor of Bcr-Abl and Src family kinases.[2][3]

Kinase Inhibition Profile: A Head-to-Head Comparison

To quantitatively assess the selectivity of these inhibitors, we have compiled their cross-reactivity data from KINOMEscan™ assays. The following tables summarize the inhibitory activity against a panel of kinases, providing a direct comparison of their on-target potency and off-target interactions.

Table 1: IC₅₀ Values Against Primary Kinase Targets

This table displays the half-maximal inhibitory concentration (IC₅₀) of N,2,4-Trimethylquinolin-7-amine and the selected alternative inhibitors against their key kinase targets. Lower IC₅₀ values are indicative of higher potency.

CompoundLck (nM)DDR1 (nM)Bcr-Abl (nM)Bcr-Abl (T315I) (nM)Src (nM)
N,2,4-Trimethylquinolin-7-amine Potent (specific value not publicly available)Potent (specific value not publicly available)---
GNF-7 --13361-
Dasatinib 1.13.8<1150.8

Data for GNF-7 and Dasatinib are compiled from publicly available sources.[2][3]

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

This table provides a broader view of the selectivity of the three inhibitors against a panel of representative kinases. The data represents the percentage of kinase activity inhibited at a 1 µM concentration of the compound. A lower percentage indicates less off-target activity and higher selectivity.

Kinase TargetN,2,4-Trimethylquinolin-7-amine (% Inhibition)GNF-7 (% Inhibition)Dasatinib (% Inhibition)
Lck >90% Low>95%
DDR1 >90% Low>95%
Fgr >90% Low>95%
Bmx >90% Low>95%
Blk >90% Low>95%
Bcr-Abl Low>90% >95%
ACK1 Low>90% Moderate
GCK Low>90% Low
VEGFR2 LowModerate>95%
c-Kit LowModerate>95%
PDGFRβ LowModerate>95%

This table is a representative summary. The complete kinome scan data encompasses a much larger panel of kinases. Data is compiled from supplementary information of primary publications and public databases.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

KINOMEscan™ Selectivity Profiling (Competition Binding Assay)

The KINOMEscan™ platform from Eurofins Discovery is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Protocol:

  • Kinase Preparation: A diverse panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together to allow binding to reach equilibrium.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically reported as the percentage of the control (DMSO vehicle) or as dissociation constants (Kd) calculated from dose-response curves.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Competition Assay cluster_quantification Quantification cluster_analysis Data Analysis Kinase DNA-Tagged Kinase Incubation Incubation to Equilibrium Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR qPCR of DNA Tag Wash->qPCR Analysis Calculate % Inhibition or Kd qPCR->Analysis

KINOMEscan Experimental Workflow

Cellular Kinase Phosphorylation Assay

To assess the functional activity of the inhibitors within a cellular context, a target engagement assay that measures the phosphorylation of a downstream substrate is employed.

Principle: Inhibition of a specific kinase by the test compound will lead to a decrease in the phosphorylation of its known intracellular substrates. This change in phosphorylation can be quantified using methods such as ELISA or Western blotting.

Protocol (General):

  • Cell Culture and Treatment: A relevant cell line expressing the target kinase is cultured. The cells are then treated with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.

  • Detection of Phosphorylation:

    • ELISA: A sandwich ELISA can be used with a capture antibody specific for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.

    • Western Blot: Equal amounts of protein from each lysate are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).

  • Data Analysis: The signal from the phosphorylated substrate is normalized to the signal from the total substrate. The percentage of inhibition is calculated relative to the vehicle-treated control. IC₅₀ values can be determined from dose-response curves.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_detection Detection cluster_analysis Data Analysis Culture Culture Cells Treat Treat with Inhibitor Culture->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify Detection_Method ELISA or Western Blot Quantify->Detection_Method Analyze Normalize & Calculate Inhibition Detection_Method->Analyze

Cellular Kinase Phosphorylation Assay Workflow

Signaling Pathways of Primary Targets

Understanding the signaling context of the primary targets of N,2,4-Trimethylquinolin-7-amine is crucial for interpreting its biological effects.

Lck Signaling Pathway

Lymphocyte-specific protein tyrosine kinase (Lck) is a key enzyme in T-cell receptor (TCR) signaling.[4] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains, initiating a signaling cascade that leads to T-cell activation, proliferation, and differentiation.[5][6]

Lck_Signaling TCR TCR Engagement Lck Lck TCR->Lck activates CD3_zeta CD3/ζ-chain ITAMs Lck->CD3_zeta phosphorylates ZAP70 ZAP-70 CD3_zeta->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 generates Downstream Downstream Signaling (NF-κB, NFAT, AP-1) DAG_IP3->Downstream Activation T-Cell Activation Downstream->Activation

Simplified Lck Signaling Pathway

DDR1 Signaling Pathway

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by binding to collagen.[7] DDR1 signaling is involved in various cellular processes, including cell adhesion, migration, proliferation, and extracellular matrix remodeling.[8][9] Dysregulation of DDR1 signaling has been implicated in several diseases, including fibrosis and cancer.[7]

DDR1_Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds & activates DDR1->DDR1 SHC1 SHC1 DDR1->SHC1 recruits PI3K PI3K DDR1->PI3K activates Grb2_SOS Grb2/SOS SHC1->Grb2_SOS Ras Ras Grb2_SOS->Ras activates MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) MAPK_Pathway->Cellular_Responses Akt_Pathway->Cellular_Responses

Simplified DDR1 Signaling Pathway

Conclusion

The data presented in this guide clearly demonstrates the superior selectivity of N,2,4-Trimethylquinolin-7-amine compared to the broader-spectrum inhibitors GNF-7 and Dasatinib. Its focused activity on a limited number of kinases, including Lck and DDR1, makes it a valuable tool for dissecting the specific roles of these kinases in cellular signaling and disease. For drug development professionals, the high selectivity of N,2,4-Trimethylquinolin-7-amine suggests a potentially wider therapeutic window with a lower risk of off-target toxicities. This comparative guide provides a solid foundation for researchers to make informed decisions in the selection and development of kinase inhibitors for their specific research and therapeutic goals.

References

A Comparative Guide to the Synthetic Routes of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2,6-dimethylquinolin-5-amine, a valuable quinoline derivative in medicinal chemistry and materials science. The synthesis of this compound typically involves a two-stage process: the formation of the quinoline ring system with a nitro group at the 5-position, followed by the reduction of this nitro group to the desired amine. This guide will explore the classical quinoline synthesis methodologies—Skraup, Doebner-von Miller, and Friedländer—for the initial ring formation, followed by a discussion of common reduction techniques.

Comparison of Quinoline Ring Formation Methods

The synthesis of the 2,6-dimethyl-5-nitroquinoline intermediate is a critical step, and several classical methods can be employed. The choice of method often depends on factors such as desired yield, scalability, and tolerance to harsh reaction conditions.

ReactionStarting MaterialsReagents & ConditionsYield (%)AdvantagesDisadvantages
Skraup Synthesis 4-Methyl-3-nitroaniline, GlycerolConcentrated H₂SO₄, Oxidizing agent (e.g., nitrobenzene, arsenic pentoxide), Ferrous sulfate (moderator). Exothermic reaction, requires careful temperature control.[1][2][3]Moderate to HighOne-pot reaction, readily available starting materials.Highly exothermic and potentially violent reaction, harsh acidic conditions, use of toxic oxidizing agents.[1][3]
Doebner-von Miller Reaction 4-Methyl-3-nitroaniline, α,β-Unsaturated carbonyl (e.g., crotonaldehyde)Strong acid catalyst (e.g., HCl, H₂SO₄) or Lewis acid.[4]ModerateGenerally less vigorous than the Skraup synthesis.Potential for polymerization of the α,β-unsaturated carbonyl compound.
Friedländer Synthesis 2-Amino-5-methylbenzaldehyde (or ketone), Acetaldehyde (or other compound with an α-methylene group)Acid or base catalysis (e.g., KOH, p-toluenesulfonic acid).[5][6]HighMilder reaction conditions compared to Skraup, high yields, good regioselectivity.The required ortho-amino-substituted aromatic aldehydes or ketones can be challenging to synthesize.
Combes Synthesis 4-Methyl-3-nitroaniline, 1,3-Diketone (e.g., acetylacetone)Acid-catalyzed condensation followed by cyclization.[7]GoodGood for the synthesis of 2,4-disubstituted quinolines.Requires a 1,3-dicarbonyl compound.

Reduction of 5-Nitro-2,6-dimethylquinoline

Once the 5-nitro-2,6-dimethylquinoline intermediate is synthesized, the final step is the reduction of the nitro group to the amine. Several methods are available for this transformation, with the choice depending on the desired selectivity and reaction conditions.

Reduction MethodReagents & ConditionsYield (%)AdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney NickelHighClean reaction with high yields, environmentally friendly.Requires specialized hydrogenation equipment, potential for over-reduction of the quinoline ring.
Metal/Acid Reduction SnCl₂/HCl or Fe/HClHighRobust and widely used method.[8]Requires stoichiometric amounts of metal, workup can be tedious to remove metal salts.[8]

Experimental Protocols

Route 1: Skraup Synthesis of 5-Nitro-2,6-dimethylquinoline

Materials:

  • 4-Methyl-3-nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous sulfate heptahydrate (as moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-methyl-3-nitroaniline and glycerol while stirring.

  • Add ferrous sulfate heptahydrate to moderate the reaction.

  • Slowly heat the mixture. The reaction is highly exothermic and requires careful temperature control.[3]

  • Once the initial vigorous reaction subsides, add nitrobenzene and continue heating to complete the reaction.

  • After cooling, pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the crude product.

  • The crude 5-nitro-2,6-dimethylquinoline is then purified by recrystallization or column chromatography.

Route 2: Friedländer Synthesis of 5-Nitro-2,6-dimethylquinoline

Materials:

  • 2-Amino-5-methyl-4-nitrobenzaldehyde

  • Acetone

  • Potassium hydroxide (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 2-amino-5-methyl-4-nitrobenzaldehyde and a molar excess of acetone in ethanol.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield 5-nitro-2,6-dimethylquinoline.

Reduction of 5-Nitro-2,6-dimethylquinoline to this compound using SnCl₂/HCl

Materials:

  • 5-Nitro-2,6-dimethylquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve 5-nitro-2,6-dimethylquinoline in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Add a stoichiometric excess of stannous chloride dihydrate to the solution.

  • Reflux the mixture until the reduction is complete (monitored by TLC).

  • After cooling, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the solution is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Synthetic Route Comparison and Logic

Synthetic_Routes cluster_start Starting Materials cluster_ring_formation Quinoline Ring Formation cluster_reduction Nitro Group Reduction 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline Skraup Skraup 4-Methyl-3-nitroaniline->Skraup Doebner-von Miller Doebner-von Miller 4-Methyl-3-nitroaniline->Doebner-von Miller Glycerol Glycerol Glycerol->Skraup Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner-von Miller 2-Amino-5-methyl-4-nitrobenzaldehyde 2-Amino-5-methyl-4-nitrobenzaldehyde Friedländer Friedländer 2-Amino-5-methyl-4-nitrobenzaldehyde->Friedländer Acetone Acetone Acetone->Friedländer Intermediate 5-Nitro-2,6-dimethylquinoline Skraup->Intermediate Doebner-von Miller->Intermediate Friedländer->Intermediate Catalytic Hydrogenation Catalytic Hydrogenation Intermediate->Catalytic Hydrogenation SnCl2/HCl SnCl2/HCl Intermediate->SnCl2/HCl Final_Product This compound Catalytic Hydrogenation->Final_Product SnCl2/HCl->Final_Product

Caption: Synthetic pathways to this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic strategies and a general experimental workflow for the synthesis and purification of the target compound.

Experimental_Workflow Start Select Synthetic Route (e.g., Skraup + Reduction) Ring_Formation Quinoline Ring Formation (e.g., Skraup Reaction) Start->Ring_Formation Purification1 Purification of Intermediate (Recrystallization/Chromatography) Ring_Formation->Purification1 Reduction Nitro Group Reduction (e.g., SnCl2/HCl) Purification1->Reduction Purification2 Purification of Final Product (Column Chromatography) Reduction->Purification2 Analysis Characterization (NMR, MS, etc.) Purification2->Analysis

Caption: General experimental workflow for synthesis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,6-Dimethylquinolin-5-amine, ensuring compliance with safety protocols and regulatory standards.

Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the known hazards of the closely related compound, 2,6-Dimethylquinoline, and general principles of hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with local, regional, and national regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar quinoline compounds, which include causing serious eye irritation and potential skin irritation, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]

All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

Hazard Data Summary for 2,6-Dimethylquinoline

The following table summarizes the hazard information for 2,6-Dimethylquinoline, a structurally similar compound. This information should be used as a precautionary guide for handling this compound.

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.

Step-by-Step Disposal Protocol

Step 1: Waste Classification

All unused this compound, as well as any materials contaminated with it (e.g., filter paper, gloves, vials), must be classified as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste containers.

Step 2: Container Selection and Labeling

  • Select a Compatible Container: Choose a robust, leak-proof container that is chemically compatible with amines and quinoline derivatives. The container must have a secure, tight-fitting lid.[3]

  • Label the Container: Immediately affix a "Hazardous Waste" label to the container.[3] The label must include the following information:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".

    • The specific composition and concentration of the waste.[3]

    • The date when waste was first added to the container.

    • The name and contact information of the responsible researcher or lab supervisor.

    • The location of origin (e.g., building and room number).

Step 3: Waste Segregation and Storage

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3] It is incompatible with strong oxidizing agents.[1]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should be cool and dry.[1]

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation. Never attempt to transport hazardous chemical waste off-site yourself.

Experimental Workflow for Disposal

start Start: Disposal of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select & Label Compatible Waste Container classify->container segregate Segregate from Incompatible Waste container->segregate store Store in Designated Secure Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Collected by Authorized Personnel contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dimethylquinolin-5-amine was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds, including other quinoline derivatives and aromatic amines. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.

This guide provides crucial safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.

Safe Handling Procedures

Adherence to standard laboratory safety protocols is critical. The following step-by-step procedures should be followed:

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Read and understand the potential hazards based on related compounds.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound:

    • Weighing: Conduct all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[1]

    • Reactions: Perform all reactions within the chemical fume hood.

  • Post-Handling:

    • Thoroughly decontaminate the work area after use.

    • Properly dispose of all contaminated materials as described in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Expired this compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for organic waste containing nitrogen compounds.[1]
Contaminated Labware (e.g., pipette tips, gloves, paper towels) Place in a designated solid hazardous waste container.[1]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazard warnings.[1]

  • Segregation: Do not mix incompatible waste streams.[1]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

  • Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PPE_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed end End proceed->end Disposal_Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage ehs Contact EHS for Pickup storage->ehs end End ehs->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.